4,4'-Dichlorobenzophenone-D8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISUZLXOYGIFP-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4'-Dichlorobenzophenone-D8: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 4,4'-Dichlorobenzophenone-D8 serves as a critical analytical tool. This isotopically labeled compound is primarily utilized as an internal standard in quantitative analyses, particularly for the determination of its non-deuterated counterpart, 4,4'-dichlorobenzophenone, and related compounds in various matrices.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application as an internal standard, and essential safety information.
Core Chemical and Physical Properties
This compound is a deuterated analog of 4,4'-dichlorobenzophenone, where the eight hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry-based analytical techniques.
| Property | Value |
| Chemical Formula | C₁₃D₈Cl₂O |
| Molecular Weight | 259.16 g/mol [1] |
| CAS Number | 1219806-01-5 |
| Appearance | Off-white solid[1] |
| Solubility | Soluble in Acetone[1] |
| Isotopic Purity | Typically ≥98% atom D |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is analogous to the synthesis of its non-deuterated form, primarily achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a deuterated aromatic compound with an acyl halide in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound, adapted from the known synthesis of similar aromatic ketones.
Materials:
-
Chlorobenzene-d5
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. To a separate addition funnel, add a solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring.
-
Aromatic Addition: Following the addition of the acyl chloride, add chlorobenzene-d5 dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Application as an Internal Standard in Quantitative Analysis
This compound is an ideal internal standard for the quantification of 4,4'-dichlorobenzophenone in environmental and biological samples. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows for distinct detection.
Experimental Protocol: GC-MS Analysis
The following is a representative protocol for the analysis of 4,4'-dichlorobenzophenone using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
Sample matrix (e.g., water, soil, biological tissue)
-
4,4'-Dichlorobenzophenone analytical standard
-
This compound internal standard solution (of known concentration)
-
Extraction solvent (e.g., hexane, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into an extraction vessel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform solvent extraction of the sample. The specific extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.
-
Dry the extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final known volume.
-
-
Instrumental Analysis:
-
Inject an aliquot of the prepared sample extract into the GC-MS system.
-
Separate the analytes on the capillary column using an appropriate temperature program.
-
Detect the analytes using the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 4,4'-dichlorobenzophenone and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response factor (RF) using calibration standards containing known concentrations of both the analyte and the internal standard.
-
Quantify the concentration of 4,4'-dichlorobenzophenone in the sample using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / RF)
-
Caption: A typical workflow for quantitative analysis using an internal standard.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be adapted and validated by the end-user for their specific application. Always follow established laboratory safety procedures.
References
Synthesis of 4,4'-Dichlorobenzophenone-D8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-Dichlorobenzophenone-D8 (CAS No. 1219806-01-5), a deuterated analogue of 4,4'-Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in various research applications, including its use as an internal standard in mass spectrometry-based analyses and in metabolic studies of its non-deuterated counterpart. This document details the probable synthetic route, experimental protocols, and relevant chemical data.
Core Principles: Friedel-Crafts Acylation
The most plausible and established method for the synthesis of benzophenone and its derivatives is the Friedel-Crafts acylation. For the synthesis of the symmetrically substituted this compound, a variation of this reaction using carbon tetrachloride as the carbonyl source and a deuterated aromatic substrate is the most likely pathway. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
The IUPAC name for this compound is bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone, which indicates that both phenyl rings are perdeuterated. This is achieved by using a deuterated starting material, such as chlorobenzene-d5. The reaction proceeds through the formation of a dichlorodiphenylmethane intermediate, which is subsequently hydrolyzed to the desired benzophenone.
Physicochemical and Quantitative Data
The key physicochemical properties and other quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1219806-01-5 | [1] |
| Molecular Formula | C₁₃D₈Cl₂O | [1] |
| Molecular Weight | 259.15 g/mol | [1] |
| IUPAC Name | bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone | [1] |
| Appearance | Off-white solid | |
| Purity | Typically ≥98% | |
| Isotopic Enrichment | Typically ≥99 atom % D | [2] |
| Solubility | Soluble in Acetone | |
| Storage | Store at room temperature |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the established synthesis of benzophenone from benzene and carbon tetrachloride and is the most probable route for the preparation of this compound.
Materials:
-
Chlorobenzene-d5 (C₆D₅Cl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (2.2 molar equivalents relative to carbon tetrachloride) and anhydrous carbon tetrachloride (1.0 molar equivalent).
-
Initiation: Cool the flask in an ice-water bath. Once the temperature of the carbon tetrachloride has reached 10-15°C, add a small portion of chlorobenzene-d5 (a total of 2.0 molar equivalents will be used) all at once to initiate the reaction. The evolution of deuterium chloride (DCl) gas indicates the start of the reaction.
-
Addition of Reactant: Once the reaction has started, maintain the temperature between 5°C and 10°C using the ice-water bath. Slowly add the remaining chlorobenzene-d5 from the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at around 10°C for an additional 3 hours. Then, allow the mixture to slowly warm to room temperature and stir for a further 12 hours.
-
Hydrolysis: Cool the reaction mixture in an ice-water bath. Slowly and cautiously add crushed ice to the stirred mixture to quench the reaction and hydrolyze the intermediate. Concentrated hydrochloric acid may be added to dissolve any aluminum salts.
-
Work-up: Transfer the mixture to a steam distillation apparatus. Steam distill the mixture to remove any unreacted carbon tetrachloride and to complete the hydrolysis of the dichlorodiphenylmethane intermediate to this compound.
-
Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound as an off-white solid.
Spectroscopic Data
While specific spectroscopic data for the D8 analogue is not widely published, the following describes the expected data based on the non-deuterated compound.
| Analysis | 4,4'-Dichlorobenzophenone (Non-deuterated) | Expected for this compound |
| ¹H NMR | In CDCl₃, two doublets are observed in the aromatic region, corresponding to the ortho and para protons of the chlorophenyl groups. | The ¹H NMR spectrum should show a significant reduction or complete absence of signals in the aromatic region, confirming the high level of deuteration. Residual proton signals, if any, would indicate incomplete deuteration. |
| ¹³C NMR | Aromatic signals corresponding to the carbon atoms of the phenyl rings and a signal for the carbonyl carbon. | The ¹³C NMR spectrum will be similar to the non-deuterated compound, but the signals for the deuterated carbons may be split into multiplets due to C-D coupling or may show reduced intensity. |
| Mass Spec (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 250, along with characteristic isotopic peaks for the two chlorine atoms. | The molecular ion peak (M⁺) will be shifted to m/z 258, corresponding to the mass of the D8 analogue. The isotopic pattern for the two chlorine atoms will still be present. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (around 1660 cm⁻¹) and C-Cl stretching. C-H stretching and bending vibrations of the aromatic rings are also present. | The C=O and C-Cl stretching vibrations will be present. The C-H stretching and bending vibrations will be replaced by C-D stretching and bending vibrations, which appear at lower frequencies (around 2100-2300 cm⁻¹). |
Visualizations
Reaction Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: A step-by-step workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4,4'-Dichlorobenzophenone-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzophenone-D8, a deuterated stable isotope-labeled compound. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize labeled compounds in their analytical methodologies. This document details the chemical and physical properties of this compound, provides a plausible synthesis protocol, and describes its application in a detailed experimental protocol for isotope dilution mass spectrometry.
Core Chemical Data
This compound is the deuterated form of 4,4'-Dichlorobenzophenone, a known environmental contaminant and a metabolite of several pesticides, including DDT and dicofol.[1] The incorporation of eight deuterium atoms into its structure makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart by mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1219806-01-5[2][3][4][5] |
| Molecular Formula | C₁₃D₈Cl₂O |
| Molecular Weight | 259.16 g/mol |
| Appearance | Off-white Solid |
| IUPAC Name | bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |
| Synonyms | 4,4'-Dichlorobenzophenone D8, Bis(4-chlorophenyl)methanone-d8, 4,4'-DCBP-d8 |
| Solubility | Soluble in Acetone |
| Storage | 2-8°C |
| Isotopic Enrichment | ≥98 atom % D |
| Unlabeled CAS Number | 90-98-2 |
Synthesis Protocol
While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible and common method is via a Friedel-Crafts acylation reaction. This protocol is adapted from the known synthesis of the unlabeled 4,4'-dichlorobenzophenone.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by the acylation of chlorobenzene-d5 with 4-chlorobenzoyl chloride.
Materials:
-
Chlorobenzene-d5
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add chlorobenzene-d5 (1.0 equivalent) to the stirred suspension.
-
Acylation: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as an off-white solid.
Application in Analytical Chemistry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4,4'-Dichlorobenzophenone in various matrices, particularly in environmental and biological samples.
Experimental Protocol: Quantification of 4,4'-Dichlorobenzophenone in Water Samples using GC-MS and this compound as an Internal Standard
Objective: To accurately quantify the concentration of 4,4'-Dichlorobenzophenone in a water sample using gas chromatography-mass spectrometry (GC-MS) with isotope dilution.
Materials and Instrumentation:
-
This compound solution (internal standard)
-
4,4'-Dichlorobenzophenone analytical standard
-
Water sample
-
Dichloromethane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) to remove particulate matter.
-
Spike the water sample with a known amount of this compound internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte and internal standard from the cartridge with dichloromethane.
-
-
Concentration and Solvent Exchange:
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4,4'-Dichlorobenzophenone (unlabeled): m/z 250 (molecular ion), 139, 111.
-
This compound (labeled): m/z 258 (molecular ion), 144, 115.
-
-
-
-
Quantification:
-
Create a calibration curve using standards containing known concentrations of 4,4'-Dichlorobenzophenone and a fixed concentration of the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the sample.
-
Determine the concentration of 4,4'-Dichlorobenzophenone in the sample by comparing its peak area ratio to the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]
- 5. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone - Google Patents [patents.google.com]
In-Depth Technical Guide: 4,4'-Dichlorobenzophenone-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Dichlorobenzophenone-D8, a deuterated analog of 4,4'-Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.
Core Physicochemical Data
The key quantitative data for this compound and its non-labeled counterpart are summarized in the table below for direct comparison.
| Property | This compound | 4,4'-Dichlorobenzophenone |
| Molecular Formula | C₁₃D₈Cl₂O[] | C₁₃H₈Cl₂O[2][3][4][5] |
| Molecular Weight | 259.16 g/mol | 251.11 g/mol |
| CAS Number | 1219806-01-5 | 90-98-2 |
| Isotopic Enrichment | 98 atom % D | Not Applicable |
| Appearance | Off-white Solid | Not Specified |
| Solubility | Soluble in Acetone | Not Specified |
Molecular Structure
The structural difference between this compound and its parent compound lies in the substitution of eight hydrogen atoms with deuterium atoms on the phenyl rings. This isotopic substitution is the basis for its utility in analytical chemistry.
Caption: Isotopic relationship between the deuterated and non-deuterated forms.
Experimental Considerations
While specific experimental protocols are highly application-dependent, the use of this compound as an internal standard in quantitative mass spectrometry is a primary application. A general workflow for such an experiment is outlined below.
General Workflow for Quantitative Analysis using Isotope Dilution Mass Spectrometry
Caption: A generalized workflow for using a deuterated standard in mass spectrometry.
Methodology:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent, such as acetone, at a known concentration.
-
Sample Spiking: A precise volume of the internal standard stock solution is added to the unknown sample and the calibration standards.
-
Sample Preparation: The samples are then subjected to an appropriate extraction and cleanup procedure to isolate the analyte of interest (4,4'-Dichlorobenzophenone) and the internal standard.
-
Instrumental Analysis: The prepared samples are analyzed by a mass spectrometer, typically coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). The instrument is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.
-
Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.
References
A Technical Guide to the Solubility of 4,4'-Dichlorobenzophenone-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for the deuterated compound 4,4'-Dichlorobenzophenone-D8. Due to the limited availability of quantitative solubility data for this specific isotopically labeled compound, this document also includes qualitative solubility information for both this compound and its non-deuterated analog, 4,4'-Dichlorobenzophenone. Furthermore, a standardized experimental protocol for determining the solubility of organic compounds in organic solvents is detailed to guide researchers in generating their own quantitative data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃D₈Cl₂O |
| Molecular Weight | 259.16 g/mol |
| Appearance | Off-white Solid |
| IUPAC Name | bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |
| CAS Number | 1219806-01-5 |
Qualitative Solubility Data
Qualitative solubility data provides a preliminary understanding of the solvents in which this compound and its non-deuterated counterpart are likely to dissolve. It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated analog.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Acetone | Soluble | [] |
| Chloroform | Slightly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Ethyl Acetate | Slightly Soluble | [2] |
Table 2: Qualitative Solubility of 4,4'-Dichlorobenzophenone (Non-Deuterated)
| Solvent | Solubility | Reference |
| Hot Acetone | Soluble | [3] |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Hot Ethanol | Soluble | |
| Acetic Acid | Soluble | |
| Carbon Disulfide | Soluble |
Experimental Protocol: Determination of Solubility in Organic Solvents
In the absence of specific quantitative solubility data for this compound, a general experimental protocol for determining the solubility of an organic compound in an organic solvent is provided below. This method can be adapted to generate precise solubility data for this compound in various solvents of interest.
Objective: To determine the saturation solubility of a solid organic compound in a given organic solvent at a specific temperature.
Materials:
-
The organic compound of interest (e.g., this compound)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid organic compound to a vial.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC with a UV detector).
-
Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for determining the solubility of an organic compound.
Logical Relationship for Solubility Testing
The decision-making process for determining the solubility of an organic compound can be visualized as a logical flow. The initial step involves assessing solubility in water, which then guides the selection of subsequent organic solvents based on the compound's polarity.
Caption: Logical flow for selecting appropriate solvents for solubility testing.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Purity of 4,4'-Dichlorobenzophenone-D8
This technical guide provides a comprehensive overview of the isotopic purity of this compound, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines. This document outlines the typical specifications for isotopic enrichment, details the experimental protocols used for its determination, and presents a logical workflow for quality control.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard in sensitive analytical methods. The key quantitative specifications are summarized in the table below. It is important to note that isotopic enrichment and species abundance are distinct concepts.[1] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total population of molecules with a specific isotopic composition.[1]
| Parameter | Specification | Source |
| Isotopic Enrichment | ≥ 98 atom % D | CDN Isotopes[2][3], BOC Sciences[] |
| Chemical Purity | ≥ 98% | BOC Sciences |
| Molecular Formula | C₁₃D₈Cl₂O | BOC Sciences |
| Molecular Weight | 259.16 g/mol | CDN Isotopes, BOC Sciences |
| CAS Number | 1219806-01-5 | CDN Isotopes |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
2.1 High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z), it can distinguish between the desired deuterated species and its isotopologues (molecules with fewer deuterium atoms).
-
Objective: To determine the isotopic enrichment and distribution of isotopologues in a sample of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetone or acetonitrile).
-
Infusion and Ionization: The sample is directly infused into the mass spectrometer or introduced via a liquid chromatography system. Electrospray ionization is a common method for generating ions of the analyte.
-
Mass Analysis: The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the molecular ion region of this compound.
-
Data Analysis: The acquired spectrum is analyzed to identify the peaks corresponding to the fully deuterated molecule (d₈) and its less-deuterated isotopologues (d₇, d₆, etc.). The relative abundance of each peak is used to calculate the isotopic enrichment.
-
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure of a molecule and can be used to confirm the positions of deuterium labeling and to estimate isotopic purity.
-
Objective: To confirm the positions of deuterium atoms and assess the overall isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).
-
¹H NMR Spectroscopy: A proton NMR spectrum is acquired. In a fully deuterated sample, the signals corresponding to the aromatic protons should be absent or significantly reduced. The presence of residual proton signals allows for the quantification of the non-deuterated species.
-
²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.
-
Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum, relative to a known internal standard, can be used to calculate the isotopic enrichment.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.
References
An In-depth Technical Guide to the Safe Handling of 4,4'-Dichlorobenzophenone-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4,4'-Dichlorobenzophenone-D8 (CAS No. 1219806-01-5), a deuterated analog of 4,4'-Dichlorobenzophenone. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for safety procedures, and includes visual workflows for hazard communication and emergency response.
Core Safety and Physical Data
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃D₈Cl₂O | C/D/N Isotopes, Inc.[1] |
| Molecular Weight | 259.15 g/mol | PubChem[2] |
| CAS Number | 1219806-01-5 | C/D/N Isotopes, Inc.[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 144 - 146 °C (for non-deuterated) | CDH Fine Chemical[3], Sigma-Aldrich |
| Boiling Point | 353 °C (for non-deuterated) | CDH Fine Chemical, Sigma-Aldrich |
| Isotopic Enrichment | > 98 atom % D | LGC Standards |
Table 2: Toxicological Data (for non-deuterated 4,4'-Dichlorobenzophenone)
| Endpoint | Value | Species | Route | Source |
| LD50 | 200 mg/kg | Mouse | Intraperitoneal | CDH Fine Chemical |
| Acute Toxicity (Oral) | Category 4 | N/A | Oral | Fisher Scientific, CPAChem |
Note: Toxicological data for the deuterated form is limited. Data for the non-deuterated analog should be considered for preliminary hazard assessment.
Table 3: GHS Hazard Classification (for non-deuterated 4,4'-Dichlorobenzophenone)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
One supplier notes that this compound is non-hazardous for transport. However, given the hazards of the parent compound, caution is advised.
Experimental Protocols for Safe Handling
Adherence to standardized safety protocols is crucial when working with any chemical substance. The following sections detail the recommended procedures for handling, storage, and emergency response for this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
Handling Procedures
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Use only in a well-ventilated area.
-
Do not eat, drink or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
Storage Procedures
-
Store at room temperature.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store only in the original receptacle.
-
Incompatible Materials: Strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, the following protocols should be followed immediately.
First-Aid Measures
-
Eye Contact: Flush eyes with water as a precaution. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Containment and Cleaning Up: Sweep up and shovel. Pick up and transfer to properly labeled containers. Keep in suitable, closed containers for disposal.
Visual Safety Guides
The following diagrams, generated using Graphviz, provide a visual representation of key safety information and workflows.
References
Commercial Suppliers and Technical Guide for 4,4'-Dichlorobenzophenone-D8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 4,4'-Dichlorobenzophenone-D8, a deuterated analog of 4,4'-Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly for use as an internal standard in mass spectrometry-based quantification methods. This guide also presents a detailed experimental protocol for the analysis of the unlabeled analog, which can be readily adapted for use with the deuterated standard, along with a visual representation of the analytical workflow.
Commercial Supplier Overview
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison and procurement.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Purity |
| BOC Sciences | 1219806-01-5 | 1219806-01-5 | C13D8Cl2O | 259.16 | 99% atom D | 98% |
| C/D/N Isotopes | D-5642 | 1219806-01-5 | (ClC6D4)2CO | 259.16 | 98 atom % D | Not specified |
| LGC Standards | CDN-D-5642 | 1219806-01-5 | C13D8Cl2O | 259.16 | Not specified | Not specified |
Experimental Protocols
The following protocol details a robust analytical method for the quantification of 4,4'-Dichlorobenzophenone, adapted from a published method. This procedure can be modified to incorporate this compound as an internal standard for isotope dilution mass spectrometry, a common and highly accurate quantification technique.
Objective: To extract and quantify 4,4'-Dichlorobenzophenone from a biological matrix (e.g., cod liver) using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Sample matrix (e.g., homogenized cod liver)
-
This compound (for use as an internal standard)
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Florisil® (60-100 mesh)
-
Concentrated sulfuric acid
-
Nitrogen gas (high purity)
-
Glassware: homogenizer, centrifuge tubes, separatory funnel, chromatography column, vials
Procedure:
-
Sample Preparation and Spiking:
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution (internal standard). The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Allow the spiked sample to equilibrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the sample.
-
Homogenize the mixture for 2 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully collect the organic supernatant.
-
Repeat the extraction process on the remaining pellet twice more.
-
Combine all the organic extracts.
-
-
Lipid Removal (Acid Treatment):
-
Add 5 mL of concentrated sulfuric acid to the combined extract in a separatory funnel.
-
Shake vigorously for 1 minute and allow the phases to separate.
-
Discard the lower acid layer.
-
Repeat the acid wash until the acid layer is colorless.
-
-
Drying and Concentration:
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.
-
-
Florisil® Cleanup:
-
Prepare a chromatography column with a glass wool plug, followed by 5 g of activated Florisil®, and topped with 1 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 20 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with 50 mL of a 95:5 (v/v) hexane:dichloromethane mixture.
-
Collect the eluate.
-
-
Final Concentration and Analysis:
-
Concentrate the collected eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial.
-
Analyze the sample by GC-MS.
-
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Splitless, 250°C
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization: Electron Ionization (EI), 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4,4'-Dichlorobenzophenone: m/z 250, 139, 111
-
This compound: m/z 258, 145, 115
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure described above.
Caption: Analytical workflow for the extraction and quantification of 4,4'-Dichlorobenzophenone.
Applications of Deuterated Benzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core applications of deuterated benzophenone (benzophenone-d10). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into its use as a photosensitizer, a crucial component in Thermally Activated Delayed Fluorescence (TADF) materials, and as a gold-standard internal standard in quantitative mass spectrometry. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding of the practical applications of this versatile molecule.
Deuterated Benzophenone as an Internal Standard in LC-MS/MS Analysis
The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated benzophenone, due to its chemical similarity to a wide range of analytes and its distinct mass shift, serves as an excellent internal standard in various analytical methods, particularly in therapeutic drug monitoring.
Application in Therapeutic Drug Monitoring of Immunosuppressants
Accurate measurement of immunosuppressant drug levels in transplant patients is critical to prevent organ rejection and minimize toxicity.[1] LC-MS/MS methods employing deuterated internal standards have become the preferred method for this analysis due to their high sensitivity and specificity compared to immunoassays.[2]
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of five common immunosuppressants using their respective deuterated internal standards.[2]
Table 1: Linearity and Lower Limits of Quantification (LLOQ) [2]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy at LLOQ (%) |
| Cyclosporine A | 2 - 1250 | 2 | 104 - 118 |
| Tacrolimus | 0.5 - 42.2 | 0.5 | 104 - 118 |
| Sirolimus | 0.6 - 49.2 | 0.6 | 104 - 118 |
| Everolimus | 0.5 - 40.8 | 0.5 | 104 - 118 |
| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | 0.01 (µg/mL) | 104 - 118 |
Table 2: Intra- and Inter-Assay Precision and Accuracy [2]
| Analyte | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |
| Cyclosporine A | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Tacrolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Sirolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Everolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Mycophenolic Acid | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid in whole blood.
1. Sample Preparation (Protein Precipitation):
a. To 50 µL of whole blood calibrator, control, or patient sample in a microcentrifuge tube, add 100 µL of a precipitation reagent (e.g., a mixture of methanol and 0.1 M zinc sulfate solution) containing the deuterated internal standards. b. Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation. c. Centrifuge the sample at 10,000 x g for 5 minutes. d. Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 or phenyl-hexyl reversed-phase column (e.g., Zorbax Eclipse XDB, 3.0 × 75 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: Methanol with 10 mM ammonium acetate and 0.1% acetic acid.
-
Gradient Elution: A suitable gradient program should be developed to separate the analytes and internal standards from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard. The ammonium adducts of the analytes are often monitored.
References
4,4'-Dichlorobenzophenone-D8 as a Metabolite of DDT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzophenone (DCBP) as a metabolite of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT). Particular focus is given to the use of its deuterated analog, 4,4'-Dichlorobenzophenone-D8 (DCBP-D8), in quantitative analysis. This document details the metabolic pathways, experimental protocols for detection, quantitative data from environmental and biological matrices, and the impact on cellular signaling pathways.
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a notorious organochlorine pesticide known for its persistence and bioaccumulation in the environment. Its metabolism in various organisms leads to the formation of several derivatives, including Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), which are commonly monitored. However, another significant metabolite, 4,4'-Dichlorobenzophenone (DCBP), is also formed through oxidative pathways. DCBP itself is a subject of toxicological interest and its quantification is crucial for a complete understanding of DDT's environmental fate and impact. The use of isotopically labeled internal standards, such as this compound (DCBP-D8), is essential for accurate and precise quantification of DCBP in complex matrices.
Metabolic Pathway of DDT to 4,4'-Dichlorobenzophenone
The biotransformation of DDT to DCBP is a multi-step process that can occur in various organisms, including insects, fungi, and bacteria. The primary pathway involves the oxidation of DDT. One proposed pathway suggests the conversion of p,p'-DDT to p,p'-(dicofol + DBP), which have been identified as primary metabolites.[1] In some organisms, like the domestic fruit fly larvae, DCBP is a major metabolite.[2]
Below is a simplified diagram illustrating the metabolic conversion of DDT to its main metabolites, including DCBP.
Quantitative Data
The presence of DCBP as a DDT metabolite has been quantified in various environmental and biological samples. The following tables summarize key quantitative findings.
Table 1: Concentration of 4,4'-Dichlorobenzophenone in Surface Waters of the Pearl River Delta [3][4]
| Location | Mean Concentration (ng/L) |
| Hong Kong | 12.50 |
| Macao | 4.05 |
Table 2: Recovery of 4,4'-Dichlorobenzophenone in Spiked Arctic Cod (Gadus morhua) Samples [5]
| Spiked Level | Mean Recovery (%) |
| Low Dose (9.2 ng) | 99 |
| High Dose (46 ng) | 146 |
Table 3: Concentration of DDT-Related Compounds in Bottlenose Dolphin Blubber
| Compound | Mean Concentration (µg/g lipid) |
| ∑4DDTs* | 178 |
| p,p'-DBP | Detected, relative abundance lower than DDE |
| TCPM** | Second most abundant compound class |
*∑4DDTs = sum of p,p′-DDT, p,p′-DDD, p,p′-DDE, and o,p′-DDT **TCPM = tris(chlorophenyl)methane
Experimental Protocols
Accurate quantification of DCBP as a metabolite of DDT requires robust analytical methods. The use of a deuterated internal standard like this compound is critical to correct for matrix effects and variations in sample preparation and instrument response.
General Workflow for Analysis
The general workflow for the analysis of DCBP in environmental or biological samples involves sample extraction, cleanup, and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol for Quantification of 4,4'-Dichlorobenzophenone using this compound Internal Standard
This protocol is a synthesized methodology based on established practices for the analysis of organic pollutants in complex matrices.
1. Sample Preparation:
-
Extraction: For solid samples (e.g., soil, sediment, tissue), use a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or pressurized liquid extraction. For liquid samples (e.g., water), liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE) can be employed.
-
Internal Standard Spiking: Prior to extraction, spike a known amount of this compound solution into the sample. This allows for the correction of analyte losses during sample preparation and analysis.
2. Sample Cleanup:
-
The crude extract often contains interfering compounds that need to be removed. Common cleanup techniques include:
- Solid-Phase Extraction (SPE): Using cartridges with specific sorbents to retain either the analytes of interest or the interferences.
- Sulfuric Acid Treatment: Effective for removing lipids from biological samples. The extract is partitioned with concentrated sulfuric acid, which degrades the lipids, leaving the analytes in the organic phase.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
- Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS) is typically used for the separation of organochlorine compounds.
- Injector: On-column injection is recommended to prevent thermal degradation of analytes like dicofol, which can convert to DCBP in a hot injector.
- Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target analytes.
-
Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) is commonly used.
- Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for higher sensitivity and selectivity. Specific ions for both the native DCBP and the deuterated internal standard (DCBP-D8) are monitored.
4. Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of DCBP and a constant concentration of DCBP-D8.
-
The ratio of the peak area of DCBP to the peak area of DCBP-D8 is plotted against the concentration of DCBP.
-
The concentration of DCBP in the unknown sample is then calculated from its peak area ratio using the calibration curve.
Signaling Pathways Affected by Dichlorobenzophenone
Benzophenone and its derivatives, including DCBP, have been shown to exert toxic effects by modulating various cellular signaling pathways. As endocrine-disrupting chemicals, they can interfere with hormonal signaling.
One of the key pathways affected is the induction of apoptosis (programmed cell death). Exposure to benzophenones can trigger the Bax/Bcl-2/Caspase-3 signaling cascade.
Additionally, benzophenones have been implicated in the disruption of other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt pathways, which are involved in cell proliferation, differentiation, and survival. As endocrine disruptors, they can also interfere with nuclear receptor signaling, such as the estrogen and androgen receptors.
Conclusion
4,4'-Dichlorobenzophenone is a significant metabolite of DDT, and its accurate quantification is essential for a comprehensive assessment of DDT contamination and its toxicological implications. The use of this compound as an internal standard in GC-MS analysis provides the necessary accuracy and precision for such measurements. Further research into the various cellular signaling pathways affected by DCBP will enhance our understanding of its potential risks to environmental and human health. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working in the fields of environmental science, toxicology, and drug development.
References
Environmental Fate of 4,4'-Dichlorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dichlorobenzophenone (4,4'-DCBP) is a persistent environmental contaminant primarily formed from the degradation of the pesticides DDT and dicofol.[1] Its presence in various environmental compartments, coupled with its chemical stability, necessitates a thorough understanding of its environmental fate and behavior. This technical guide provides a comprehensive overview of the physicochemical properties, environmental persistence, mobility, bioaccumulation potential, and degradation pathways of 4,4'-DCBP. Detailed experimental protocols for assessing its environmental fate are also presented, providing a valuable resource for researchers and professionals in the fields of environmental science and drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 4,4'-DCBP is essential for predicting its environmental distribution and fate. These properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Name | Bis(4-chlorophenyl)methanone | [2] |
| CAS Number | 90-98-2 | [3] |
| Molecular Formula | C₁₃H₈Cl₂O | [3] |
| Molecular Weight | 251.11 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 144-146 °C | |
| Boiling Point | 353 °C | |
| Water Solubility | Low; Soluble in hot acetone, chloroform, ether | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.01 - 4.44 |
Environmental Fate and Transport
The environmental fate of 4,4'-DCBP is governed by its persistence, mobility, and potential for bioaccumulation.
Persistence
Mobility
The mobility of 4,4'-DCBP in the environment is largely dictated by its partitioning behavior between soil/sediment and water.
-
Soil and Sediment: Due to its low water solubility and high octanol-water partition coefficient (Log Kow), 4,4'-DCBP is expected to have a strong affinity for organic matter in soil and sediment. This is quantified by the soil organic carbon-water partition coefficient (Koc). While an experimental Koc for 4,4'-DCBP is not available, it can be estimated from its Log Kow. Using the relationship log Koc ≈ 0.81 * log Kow + 0.09, the estimated Log Koc for 4,4'-DCBP is in the range of 3.34 to 3.69, indicating low mobility in soil and a tendency to partition to sediment in aquatic systems.
Bioaccumulation
The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). For non-polar organic compounds like 4,4'-DCBP, the BCF can be estimated from the Log Kow. A Log Kow value greater than 3 suggests a potential for bioaccumulation. Given the Log Kow of 4,4'-DCBP is between 4.01 and 4.44, it is expected to bioaccumulate in aquatic organisms.
Abiotic Degradation
Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of 4,4'-DCBP in the environment.
Photolysis
Benzophenones are known to absorb UV radiation, which can lead to their photodegradation. The degradation of the parent compound, dicofol, to 4,4'-DCBP is accelerated by UV light. It is plausible that 4,4'-DCBP itself can undergo further phototransformation in sunlit surface waters. The proposed pathway likely involves the cleavage of the carbon-chlorine bonds, leading to the formation of hydroxylated and other transformation products.
Hydrolysis
4,4'-DCBP is a product of the hydrolysis of dicofol, particularly under alkaline conditions. This suggests that 4,4'-DCBP is relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9).
Biotic Degradation
Microbial degradation is a key process in the ultimate removal of persistent organic pollutants from the environment.
Fungal Degradation
The ectomycorrhizal fungus Xerocomus chrysenteron has been shown to degrade DDT to 4,4'-DCBP. Additionally, the yeast Rhodotorula gracilis can metabolize the acaricides chlorobenzilate and chloropropylate to 4,4'-dichlorobenzilic acid, which is then further transformed to 4,4'-DCBP.
Proposed Bacterial Degradation Pathway
While specific studies on the bacterial degradation of 4,4'-DCBP are limited, a plausible pathway can be proposed based on the degradation of structurally similar compounds like chlorophenols and 2,4-dichlorophenoxyacetic acid (2,4-D). The proposed pathway involves initial enzymatic attack on the aromatic rings, followed by ring cleavage and further degradation. Key enzymatic steps are likely to include:
-
Hydroxylation: Mono- and di-oxygenase enzymes could introduce hydroxyl groups onto the aromatic rings.
-
Dehalogenation: Reductive or hydrolytic dehalogenation could remove the chlorine atoms.
-
Ring Cleavage: Dioxygenases are crucial for cleaving the aromatic ring, a critical step in mineralization.
A proposed logical pathway for the biotic degradation of 4,4'-DCBP is presented below.
Experimental Protocols
The assessment of the environmental fate of 4,4'-DCBP requires standardized experimental protocols. The following sections outline relevant OECD and EPA guidelines that can be adapted for this purpose.
Abiotic Degradation
-
Hydrolysis: The rate of hydrolysis as a function of pH can be determined following OECD Guideline 111 or EPA OCSPP 835.2120 . This involves incubating 4,4'-DCBP in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) and analyzing its concentration over time.
-
Photolysis: The potential for aqueous photolysis can be assessed using OECD Guideline 316 or EPA OCSPP 835.2210 . This protocol involves exposing a solution of 4,4'-DCBP to a light source that simulates natural sunlight and monitoring its degradation.
Biotic Degradation
-
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307 provides a method to study the rate and route of degradation in soil under both aerobic and anaerobic conditions. The protocol involves treating soil samples with 4,4'-DCBP and incubating them under controlled conditions.
-
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD Guideline 308 is designed to simulate the degradation of a chemical in a water-sediment system. This is particularly relevant for 4,4'-DCBP given its tendency to partition to sediment.
Bioaccumulation
-
Bioconcentration in Fish: The potential for 4,4'-DCBP to bioaccumulate in fish can be determined using OECD Guideline 305 or EPA OCSPP 850.1730 . This study involves exposing fish to a known concentration of the chemical in water and measuring its concentration in the fish tissue over time.
Analytical Methodology
A robust analytical method is crucial for all environmental fate studies. A refined method for the analysis of 4,4'-DCBP in biological tissues has been developed.
5.4.1. Sample Preparation and Extraction
-
Homogenization: The biological sample (e.g., fish tissue) is homogenized.
-
Extraction: The homogenized sample is extracted with a mixture of isopropanol and iso-hexane/diethyl ether.
-
Lipid Removal: The extracted lipids are removed by treatment with concentrated sulfuric acid.
-
Clean-up: The extract is further cleaned using column chromatography on basic aluminum oxide.
5.4.2. Instrumental Analysis
-
Gas Chromatography-Electron Capture Detection (GC-ECD): Due to the presence of chlorine atoms, GC-ECD is a highly sensitive method for the quantification of 4,4'-DCBP. An on-column injection technique is recommended to prevent thermal degradation of the analyte.
The following diagram illustrates a general workflow for an environmental fate study of 4,4'-DCBP.
References
- 1. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4 -Dichlorobenzophenone 99 90-98-2 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: 4,4'-Dichlorobenzophenone-D8 as an Internal Standard
Introduction
4,4'-Dichlorobenzophenone (DCBP) is an environmental contaminant of concern due to its persistence and potential toxicity. It is a degradation product of the pesticide dicofol and can also be formed from the breakdown of other compounds like DDT.[1][2][3] Accurate quantification of DCBP in various matrices is crucial for environmental monitoring and human exposure assessment. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based methods. 4,4'-Dichlorobenzophenone-D8 (DCBP-D8), a deuterated analog of DCBP, is an ideal internal standard for this purpose. It closely mimics the chemical and physical properties of the native analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.
These application notes provide a detailed protocol for the quantification of 4,4'-Dichlorobenzophenone in biological matrices using this compound as an internal standard. The methodology is adapted from established analytical procedures for DCBP and highlights the critical role of the deuterated internal standard in achieving reliable results.[1][4]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. The isotopically labeled compound, in this case, this compound, serves as an internal standard. Because the internal standard has a different mass from the native analyte, the two compounds can be distinguished by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the concentration of the native analyte in the original sample can be accurately determined. This approach corrects for losses of the analyte during sample preparation and for variations in instrument performance.
Experimental Protocols
This section details the experimental procedures for the analysis of 4,4'-Dichlorobenzophenone in biological samples, specifically fish tissue, using this compound as an internal standard.
Materials and Reagents
-
Solvents: Acetone, Methanol, n-Hexane, Diethyl ether (all pesticide residue analysis grade)
-
Standards: 4,4'-Dichlorobenzophenone (≥99% purity), this compound (≥98% isotopic purity)
-
Reagents: Sodium sulfate (anhydrous, granular), Sulfuric acid (concentrated), Basic aluminum oxide (for column chromatography)
-
Sample Matrix: Fish tissue (e.g., cod liver)
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4,4'-Dichlorobenzophenone and this compound into separate 100 mL volumetric flasks.
-
Dissolve the compounds in acetone and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solutions with n-hexane. These solutions should cover the expected concentration range of the samples.
-
-
Internal Standard Spiking Solution (e.g., 1 µg/mL):
-
Dilute the this compound primary stock solution with acetone to a final concentration of 1 µg/mL.
-
Sample Preparation Workflow
Caption: Experimental workflow for the analysis of 4,4'-Dichlorobenzophenone.
Detailed Sample Preparation Protocol
-
Sample Homogenization:
-
Weigh approximately 2 g of the fish tissue sample into a chemical-resistant centrifuge tube.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 50 µL of a 1 µg/mL solution).
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether to the sample.
-
Homogenize the sample using a high-speed blender or sonicator.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step twice more with fresh solvent.
-
Combine the organic extracts.
-
-
Acid Cleanup:
-
Add 5 mL of concentrated sulfuric acid to the combined organic extract.
-
Vortex the mixture for 1 minute and allow the phases to separate.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Column Chromatography Cleanup:
-
Prepare a small chromatography column with a glass wool plug, filled with 2 g of activated basic aluminum oxide, and topped with 1 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 10 mL of n-hexane.
-
Load the extracted sample onto the column.
-
Elute the analytes with 15 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to an autosampler vial for analysis.
-
GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical validation parameters that can be achieved with this methodology.
Table 1: GC-MS/MS MRM Transitions for 4,4'-Dichlorobenzophenone and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4,4'-Dichlorobenzophenone | 250 | 139 | 20 |
| 4,4'-Dichlorobenzophenone | 250 | 111 | 30 |
| This compound | 258 | 145 | 20 |
| This compound | 258 | 115 | 30 |
Table 2: Method Validation Data for the Quantification of 4,4'-Dichlorobenzophenone
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 500 ng/g |
| Limit of Detection (LOD) | 0.3 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 10% |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and matrix.
Signaling Pathways and Logical Relationships
The logical relationship for quantification using an internal standard is straightforward. The response of the analyte is normalized to the response of the known concentration of the internal standard. This ratio is then used to determine the unknown concentration of the analyte from a calibration curve.
Caption: Logic diagram for internal standard-based quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4,4'-Dichlorobenzophenone in complex matrices. The detailed protocol and validation data presented in these application notes demonstrate the effectiveness of this approach. By compensating for variations in sample preparation and instrument response, this method ensures the high-quality data required for accurate environmental and toxicological assessments. Researchers, scientists, and drug development professionals can confidently employ this methodology to obtain precise and accurate measurements of 4,4'-Dichlorobenzophenone.
References
Application Note: Quantitative Analysis of 4,4'-Dichlorobenzophenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4,4'-Dichlorobenzophenone (DCBP) in human plasma. The method utilizes 4,4'-Dichlorobenzophenone-d8 (DCBP-d8) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for various research applications, including toxicological and pharmacokinetic studies.
Introduction
4,4'-Dichlorobenzophenone (DCBP) is a chemical intermediate and a metabolite of certain pesticides, such as dicofol. Its presence in biological and environmental samples is of growing concern due to its potential persistence and adverse health effects. Accurate and reliable quantification of DCBP in complex matrices like human plasma is crucial for assessing human exposure and understanding its toxicokinetics. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as DCBP-d8, is the gold standard for quantitative LC-MS/MS analysis as it mimics the analyte's behavior throughout the analytical process, leading to more reliable results. This application note provides a comprehensive protocol for the analysis of DCBP in human plasma, intended for researchers, scientists, and professionals in drug development and toxicology.
Experimental Protocols
Materials and Reagents
-
Analytes: 4,4'-Dichlorobenzophenone (DCBP), this compound (DCBP-d8)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade)
-
Reagents: Formic acid (FA, LC-MS grade), Ammonium acetate (LC-MS grade)
-
Matrix: Human plasma (drug-free)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DCBP and DCBP-d8 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the DCBP primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DCBP-d8 primary stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the DCBP-d8 internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 50 |
| 3.00 | 95 |
| 4.00 | 95 |
| 4.10 | 50 |
| 5.00 | 50 |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DCBP | 251.0 | 139.0 | 100 | 25 |
| 251.0 | 111.0 | 100 | 35 | |
| DCBP-d8 | 259.0 | 147.0 | 100 | 25 |
| 259.0 | 115.0 | 100 | 35 |
*Note: The precursor ion for DCBP is [M+H]⁺. The exact m/z is 251.0025.[1] The product ions are based on common fragmentation patterns. The precursor ion for DCBP-d8 is based on the addition of 8 daltons to the DCBP mass. The product ions for DCBP-d8 are predicted based on the fragmentation of the deuterated rings.
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 3: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| DCBP | 0.5 - 500 | > 0.995 |
Table 4: Accuracy and Precision
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.5 | 0.48 ± 0.04 | 96.0 | 8.3 |
| Low QC | 1.5 | 1.45 ± 0.11 | 96.7 | 7.6 |
| Mid QC | 50 | 48.9 ± 3.5 | 97.8 | 7.2 |
| High QC | 400 | 395.2 ± 25.3 | 98.8 | 6.4 |
Table 5: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| LOD | 0.15 |
| LOQ | 0.5 |
Visualization
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of 4,4'-Dichlorobenzophenone in human plasma.
Logical Relationship of the Analytical Method
Caption: Logical flow of the analytical method for DCBP quantification.
Conclusion
This application note describes a highly sensitive, selective, and reliable LC-MS/MS method for the quantification of 4,4'-Dichlorobenzophenone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential matrix effects and procedural losses. The simple liquid-liquid extraction protocol allows for efficient sample cleanup and high-throughput analysis. The validation data demonstrates that the method is suitable for a wide range of applications, including clinical and toxicological research, and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
Application Note: Quantification of 4,4'-Dichlorobenzophenone in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzophenone (DCBP) is an organic compound of significant environmental concern. It is a primary degradation product of the pesticide dicofol and a metabolite of DDT, both of which are persistent organic pollutants.[1][2][3] Due to the instability of its parent compounds in aqueous environments, DCBP is frequently the form detected in surface waters.[2][3] Given its potential for bioaccumulation and endocrine-disrupting effects, robust and sensitive analytical methods for the quantification of DCBP in water are essential for environmental monitoring and risk assessment. This application note provides detailed protocols for the analysis of DCBP in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of 4,4'-Dichlorobenzophenone (DCBP) from various studies. This allows for a comparison of different analytical methods and matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| GC-MS | Surface Water | - | 0.8 ng/L | 0.8 - 50 ng/L | - | |
| GC-ECD | Spiked Cod | - | ~0.92 ng/g | - | 99 - 146 | |
| LC-MS/MS | Surface Water | 1.6 - 4.1 ng/L | 1.6 - 4.1 ng/L | 1 - 100 µg/L | >81 | |
| LC-MS/MS | Wastewater | 3.3 - 8.2 ng/L | 3.3 - 8.2 ng/L | 1 - 100 µg/L | >79 |
Note: Data for LC-MS/MS is for benzophenone derivatives and is included as a representative method.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a common method for the extraction and pre-concentration of DCBP from water samples.
a. Materials and Reagents:
-
Water sample (500 mL)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
Glass fiber filters (0.7 µm)
b. Protocol:
-
Sample Filtration: Filter the water sample (500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Pass 5 mL of dichloromethane through the cartridge.
-
Pass 10 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water (pH adjusted to the sample's pH if necessary).
-
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.
-
Elution:
-
Elute the retained analytes with 2.5 mL of ethyl acetate.
-
Follow with a second elution using 2.5 mL of dichloromethane.
-
Perform a final elution with 2.5 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
-
Concentration and Reconstitution: Combine the eluates and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
a. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5975 or equivalent
-
Column: TR-5MS (30 m x 0.25 mm, 0.1 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 75 °C, hold for 3 min
-
Ramp 1: 30 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 1 min
-
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
b. GC-MS/MS Parameters (for enhanced selectivity and sensitivity):
-
Parent Ion (m/z): 250.0
-
Quantifier Ion (m/z): 139.0
-
Qualifier Ion (m/z): 215.0
Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is adapted from a validated procedure for other benzophenone derivatives and is suitable for DCBP analysis.
a. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 series or equivalent
-
Mass Spectrometer: Agilent 6410B Triple Quadrupole or equivalent with an electrospray ionization (ESI) source
-
Column: Phenomenex Luna C18 (150 x 2.0 mm, 3.0 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
Time (min) % B 0 40 10 95 12 95 12.1 40 | 15 | 40 |
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Ionization Mode: ESI Positive
b. MS/MS Parameters (MRM):
-
Precursor Ion (m/z): 251.1 (M+H)+
-
Product Ions: To be determined by direct infusion of a DCBP standard. Likely fragments would correspond to the loss of chlorophenyl groups (e.g., m/z 139 and 111).
Visualizations
Caption: Experimental workflow for the quantification of 4,4'-Dichlorobenzophenone in water.
Caption: Environmental degradation pathways of DDT and Dicofol to 4,4'-Dichlorobenzophenone.
References
Application Notes and Protocols for the Analysis of Pesticide Residues Using 4,4'-Dichlorobenzophenone-D8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and reliable quantification of pesticide residues in various matrices, particularly in food and environmental samples, is crucial for ensuring consumer safety and monitoring environmental contamination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique due to its simplicity and efficiency.[1][2] Coupled with advanced analytical instrumentation such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), it provides a robust workflow for multi-residue pesticide analysis.[3][4]
The use of isotopically labeled internal standards is paramount for achieving high accuracy and precision in quantitative analysis. These standards help to correct for variations in sample preparation, matrix effects, and instrument response.[5] 4,4'-Dichlorobenzophenone-D8 (DCBP-D8), a deuterated analog of 4,4'-Dichlorobenzophenone (DCBP), is an excellent internal standard for the analysis of DCBP, a metabolite of the pesticide dicofol, and other related pesticide residues. The use of a deuterated internal standard is particularly important for analytes like dicofol that can degrade during analysis.
These application notes provide a detailed protocol for the extraction and quantification of a range of pesticide residues in fruit and vegetable matrices using the QuEChERS method with this compound as an internal standard, followed by GC-MS/MS analysis.
Experimental Protocols
Sample Preparation: QuEChERS Method
This protocol is based on the widely accepted QuEChERS methodology for the extraction of pesticide residues from fruits and vegetables.
Materials and Reagents:
-
Homogenized fruit or vegetable sample
-
Acetonitrile (ACN), pesticide residue grade
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄
-
50 mL polypropylene centrifuge tubes
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add a precise volume of the this compound internal standard solution to achieve a final concentration of 50 ng/g in the sample.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Analysis
The following are typical GC-MS/MS parameters for the analysis of pesticide residues. Instrument conditions should be optimized for the specific instrument and target analytes.
Instrumentation:
-
Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
GC Conditions:
| Parameter | Value |
| Column | e.g., Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 70 °C (hold for 2 min), ramp at 25 °C/min to 150 °C (hold for 0 min), ramp at 5 °C/min to 200 °C (hold for 0 min), ramp at 10 °C/min to 300 °C (hold for 5 min) |
MS/MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions:
The MRM transitions for each target pesticide and this compound must be optimized. The transitions for DCBP-D8 would be based on its specific fragmentation pattern. For example:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 258.0 | 144.0 | 15 |
| This compound | 258.0 | 115.0 | 25 |
| Target Pesticide 1 | Optimized Value | Optimized Value | Optimized Value |
| Target Pesticide 2 | Optimized Value | Optimized Value | Optimized Value |
| ... | ... | ... | ... |
Data Presentation
The following tables summarize representative quantitative data for a multi-residue pesticide analysis method using this compound as an internal standard. These values are illustrative and should be determined for each specific application and matrix.
Table 1: Method Validation - Linearity, LOD, and LOQ
| Analyte | Linearity Range (ng/g) | R² | LOD (ng/g) | LOQ (ng/g) |
| Pesticide A | 5 - 200 | >0.995 | 1.5 | 5 |
| Pesticide B | 5 - 200 | >0.995 | 2.0 | 5 |
| Pesticide C | 10 - 500 | >0.99 | 3.0 | 10 |
| Pesticide D | 2 - 100 | >0.998 | 0.5 | 2 |
| Pesticide E | 10 - 500 | >0.99 | 4.0 | 10 |
Table 2: Method Validation - Accuracy and Precision
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| Pesticide A | 10 | 95 | 6.5 |
| 100 | 98 | 4.2 | |
| Pesticide B | 10 | 88 | 8.1 |
| 100 | 92 | 5.5 | |
| Pesticide C | 20 | 105 | 7.3 |
| 200 | 102 | 4.8 | |
| Pesticide D | 5 | 92 | 9.5 |
| 50 | 96 | 6.1 | |
| Pesticide E | 20 | 110 | 10.2 |
| 200 | 108 | 7.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for pesticide residue analysis using QuEChERS and GC-MS/MS.
Conclusion
The described methodology provides a robust and reliable approach for the quantitative analysis of pesticide residues in fruit and vegetable matrices. The use of the QuEChERS method for sample preparation ensures efficiency and high-throughput, while GC-MS/MS offers excellent sensitivity and selectivity. The incorporation of this compound as an internal standard is critical for achieving accurate and precise results by compensating for analytical variability. This protocol serves as a comprehensive guide for researchers and scientists involved in food safety and environmental monitoring.
References
Application Note: A Robust Method for the Sample Preparation and Analysis of 4,4'-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the extraction and analysis of 4,4'-Dichlorobenzophenone (DCBP) from various matrices. 4,4'-Dichlorobenzophenone is a metabolite of the pesticide dicofol and is also used as a photoinitiator in industrial applications.[1] Its presence in environmental and biological samples is of significant interest. This document provides a step-by-step guide for sample preparation, including liquid-liquid extraction and solid-phase extraction, followed by analysis using gas chromatography-mass spectrometry (GC-MS). The presented methodologies are designed to deliver reliable and reproducible results for the quantification of DCBP.
Introduction
4,4'-Dichlorobenzophenone (DCBP) is a chlorinated organic compound that can be found in the environment as a degradation product of the acaricide dicofol.[2] Due to its persistence and potential for bioaccumulation, accurate and sensitive analytical methods are crucial for monitoring its levels in various environmental and biological matrices. This application note provides detailed experimental protocols for the sample preparation and subsequent analysis of DCBP, tailored for researchers and professionals in environmental science and drug development. The methods described herein are based on established analytical techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Biological Tissues (e.g., Fish)
This protocol is adapted from a method developed for the analysis of DCBP in Arctic cod.[3]
Materials:
-
Homogenized tissue sample
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Internal standard (e.g., CB-200, MSF-IS)
-
iso-Hexane (or n-hexane)
-
Saturated sodium chloride solution
-
Concentrated sulfuric acid
-
Basic aluminum oxide (deactivated)
-
Diatomaceous earth
-
Sodium sulfate (anhydrous)
-
Nitrogen gas for evaporation
Procedure:
-
Sample Homogenization: Homogenize the tissue sample to ensure uniformity.
-
Spiking: Spike the homogenized sample with an appropriate internal standard. For recovery studies, spike with a known concentration of DCBP standard.
-
Extraction:
-
Mix the homogenized sample with diatomaceous earth.
-
Transfer the mixture to a chromatography column.
-
Elute the lipids and analytes with iso-hexane.
-
-
Lipid Removal:
-
Concentrate the eluate and weigh the lipid content.
-
Redissolve the lipid extract in iso-hexane.
-
Add concentrated sulfuric acid to the extract and shake vigorously to remove lipids.
-
Separate the iso-hexane phase. Re-extract the acid phase with iso-hexane.
-
-
Cleanup:
-
Combine the iso-hexane extracts and pass them through a column containing basic aluminum oxide for further cleanup.
-
Elute the column with a mixture of n-hexane and diethyl ether.
-
-
Concentration and Reconstitution:
-
Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., iso-hexane) for GC-MS analysis.
-
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is based on a method for the extraction of DCBP from surface water.
Materials:
-
Water sample
-
Internal standard
-
Oasis HLB SPE cartridges
-
Methanol (MeOH)
-
Ethyl acetate
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen gas for evaporation
Procedure:
-
Sample Pre-treatment: Filter the water sample to remove any particulate matter.
-
Spiking: Spike the water sample with an appropriate internal standard.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing methanol followed by ultrapure water.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove any interfering substances.
-
Drying: Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen.
-
Elution: Elute the analytes from the cartridge with ethyl acetate and dichloromethane.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Data Presentation
The following table summarizes the quantitative data from a recovery study of DCBP in spiked Arctic cod samples.
| Spiked Concentration (ng) | Mean Recovery (%) |
| 9.2 | 99 |
| 46 | 146 |
Note: The higher-than-expected recovery at the higher concentration may indicate matrix effects or experimental variability.
Mandatory Visualization
Experimental Workflow for LLE Sample Preparation```dot
Caption: Workflow for SPE-based sample preparation of 4,4'-Dichlorobenzophenone.
Conclusion
The protocols outlined in this application note provide robust and effective methods for the sample preparation and analysis of 4,4'-Dichlorobenzophenone. The choice between liquid-liquid extraction and solid-phase extraction will depend on the sample matrix and the specific requirements of the analysis. Adherence to these detailed procedures will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible data for DCBP, contributing to a better understanding of its environmental fate and potential impact.
References
Application Notes and Protocols for 4,4'-Dichlorobenzophenone-D8 in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4,4'-Dichlorobenzophenone-D8 (DCBP-D8) as an internal standard in environmental monitoring studies. The methodologies outlined below are intended to ensure accurate and precise quantification of the target analyte, 4,4'-Dichlorobenzophenone (DCBP), in various environmental matrices.
Introduction
4,4'-Dichlorobenzophenone (DCBP) is a significant environmental contaminant, primarily known as a metabolite of the pesticides DDT and dicofol.[1][2] Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for its monitoring in the environment. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high-quality data by correcting for matrix effects and variations during sample preparation and analysis. Isotope dilution mass spectrometry, which employs such standards, is a powerful technique for the accurate quantification of trace-level contaminants.
Principle of Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is an analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., deuterated) to a sample before processing. The fundamental principle is that the labeled standard behaves identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for any losses that may occur.
Application: Analysis of 4,4'-Dichlorobenzophenone in Water and Soil
The following sections provide detailed protocols for the extraction and analysis of 4,4'-Dichlorobenzophenone from water and soil samples using this compound as an internal standard.
Experimental Workflow Overview
References
Application Note: Analytical Protocol for the Determination of 4,4'-Dichlorobenzophenone in Soil
This application note provides a detailed analytical protocol for the quantitative determination of 4,4'-Dichlorobenzophenone (DCBP) in soil samples. The method is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require a reliable and robust method for analyzing this compound in a complex matrix.
Introduction
4,4'-Dichlorobenzophenone (DCBP) is an organic compound that can be found in the environment as a degradation product of the pesticide dicofol.[1][2][3] Due to its persistence and potential for bioaccumulation, monitoring its concentration in soil is crucial for environmental risk assessment. This protocol outlines a method based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The QuEChERS method offers numerous advantages, including high recovery rates, speed, and minimal solvent usage.[4][5]
Experimental Protocol
This protocol is divided into three main stages: sample preparation, instrumental analysis, and data analysis.
Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined approach for extracting pesticides and other organic contaminants from complex matrices like soil.
Materials and Reagents:
-
Soil sample (air-dried and sieved through a 2 mm mesh)
-
Deionized water
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Hydration: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. Add 8 mL of deionized water and vortex for 30 seconds to hydrate the soil. Let the sample sit for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the DCBP) and a lower layer of water and soil.
-
Dispersive SPE Cleanup: Transfer 6 mL of the upper acetonitrile extract into a dSPE tube containing 900 mg of MgSO₄ and 300 mg of PSA.
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The supernatant is the final extract. Carefully transfer an aliquot into an autosampler vial for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 1 min; ramp to 280°C at 10°C/min; hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 250 |
| Qualifier Ions (m/z) | 139, 111 |
Calibration and Quantification
A multi-level calibration curve should be prepared using standard solutions of DCBP in a solvent that matches the final extract (e.g., acetonitrile). The concentration range for the calibration standards should bracket the expected concentration of DCBP in the samples. The quantification of DCBP in the samples is performed by comparing the peak area of the quantifier ion to the calibration curve.
Data Presentation
The following table summarizes typical performance data for the analysis of 4,4'-Dichlorobenzophenone in soil using the described method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | |
| Linearity (R²) | > 0.99 | |
| Recovery | 85 - 110% | |
| Precision (RSD) | < 15% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analytical protocol.
Caption: Experimental workflow for DCBP analysis in soil.
Caption: Logical relationships in the QuEChERS procedure.
References
Application Notes and Protocols for Human Biomonitoring of 4,4'-Dichlorobenzophenone-D8
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzophenone (DCBP) is a chemical intermediate used in the synthesis of pesticides and other commercial products. Due to its potential persistence and bioaccumulation, monitoring human exposure to DCBP is of growing interest in environmental health and toxicology. 4,4'-Dichlorobenzophenone-D8 (DCBP-D8) is the deuterated analog of DCBP and serves as an ideal internal standard for accurate quantification in human biological matrices using isotope dilution mass spectrometry. Its use corrects for matrix effects and variations in sample preparation and instrument response, ensuring high-quality data in biomonitoring studies.
These application notes provide detailed protocols for the analysis of DCBP in human serum and urine, utilizing DCBP-D8 as an internal standard. The methodologies are based on established principles for the analysis of persistent organic pollutants and other benzophenone derivatives in human specimens.
Application 1: Quantification of 4,4'-Dichlorobenzophenone in Human Serum
This method is suitable for detecting chronic exposure to DCBP, as the parent compound is lipophilic and tends to accumulate in the blood and fatty tissues.
Experimental Protocol
1. Sample Collection and Storage:
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Collect 5-10 mL of whole blood in red-top tubes (no anticoagulant).
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Allow the blood to clot at room temperature for 30-60 minutes.
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Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the serum.
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Transfer the serum to a clean, labeled polypropylene tube and store at -80°C until analysis.
2. Sample Preparation and Extraction:
-
Thaw serum samples at room temperature.
-
Spike a 2 mL aliquot of serum with 50 µL of this compound (DCBP-D8) internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 4 mL of a 1:1 (v/v) mixture of hexane and methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
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Repeat the extraction with another 4 mL of the hexane/MTBE mixture.
-
Combine the organic extracts.
-
Concentrate the combined extracts to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
3. Sample Clean-up (Silica Gel Chromatography):
-
Prepare a small glass column with a glass wool plug, packed with 1 g of activated silica gel.
-
Pre-condition the column with 5 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Collect the eluate and concentrate to a final volume of 100 µL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for analysis.
4. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
DCBP: Precursor ion (e.g., m/z 250) -> Product ions (e.g., m/z 139, 111).
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DCBP-D8: Precursor ion (e.g., m/z 258) -> Product ions (e.g., m/z 145, 115). (Note: Specific MRM transitions should be optimized in the laboratory.)
-
-
Quantitative Data (Based on Analogy with Similar Compounds)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 ng/mL |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Application 2: Quantification of 4,4'-Dichlorobenzophenone and its Metabolites in Human Urine
This method is suitable for assessing recent exposure to DCBP, as metabolites are typically excreted in urine. The protocol includes an enzymatic hydrolysis step to measure both free and conjugated (glucuronidated and sulfated) forms of DCBP metabolites.
Experimental Protocol
1. Sample Collection and Storage:
-
Collect a mid-stream urine sample (at least 10 mL) in a sterile container.
-
Measure and record the creatinine concentration for normalization.
-
Store urine samples at -20°C or lower until analysis.
2. Enzymatic Hydrolysis and Extraction:
-
Thaw urine samples at room temperature.
-
To a 2 mL aliquot of urine, add 50 µL of DCBP-D8 internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 37°C for at least 4 hours (or overnight).
-
After hydrolysis, perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization (for GC-MS analysis):
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature and transfer to an autosampler vial.
4. Instrumental Analysis (LC-MS/MS or GC-MS/MS):
-
LC-MS/MS (for direct analysis of hydroxylated metabolites):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS: Electrospray ionization (ESI) in negative mode. MRM transitions would be specific to the hydroxylated metabolites.
-
-
GC-MS/MS (after derivatization):
-
Use similar conditions as described for serum analysis. MRM transitions will need to be determined for the silylated derivatives of the hydroxylated metabolites.
-
Quantitative Data (Based on Analogy with Similar Compounds)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL |
| Recovery | 90 - 115% |
| Precision (RSD) | < 15% |
Visualizations
Experimental Workflow for Serum Analysis
Caption: Workflow for the analysis of 4,4'-Dichlorobenzophenone in human serum.
Experimental Workflow for Urine Analysis
Caption: Workflow for the analysis of 4,4'-Dichlorobenzophenone metabolites in human urine.
Hypothetical Metabolic Pathway of 4,4'-Dichlorobenzophenone
Troubleshooting & Optimization
troubleshooting 4,4'-Dichlorobenzophenone-D8 peak tailing in GC
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Gas Chromatography (GC) analysis.
Troubleshooting Guide: 4,4'-Dichlorobenzophenone-D8 Peak Tailing
Peak tailing of this compound, a deuterated internal standard, can compromise data accuracy and precision. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Tailing peaks for this compound can lead to inaccurate peak integration and, consequently, unreliable quantification of your target analytes.[3] This is particularly critical when it is used as an internal standard for precise quantitation.
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: Peak tailing for this compound can stem from several factors, which can be broadly categorized as either chemical interactions or physical/mechanical issues within the GC system.[2][4] Given its chemical structure (a chlorinated aromatic ketone), it is susceptible to interactions with active sites in the GC system.
Q3: How can I determine if the peak tailing of this compound is a chemical or a physical problem?
A3: A key diagnostic step is to observe which peaks in your chromatogram are tailing.
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If all peaks, including the solvent peak and other analytes, are tailing: This generally points to a physical or mechanical issue, such as a disruption in the carrier gas flow path.
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If only the this compound peak and other polar or active compounds are tailing: This is more indicative of a chemical interaction or adsorption problem within the system.
Systematic Troubleshooting Workflow
To effectively troubleshoot peak tailing, it is recommended to follow a logical sequence of checks, starting from the most common and easily addressable issues. The following diagram illustrates a recommended troubleshooting workflow.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
Addressing Physical and Mechanical Issues (All Peaks Tailing)
If all peaks in your chromatogram are tailing, the issue is likely related to a disruption in the carrier gas flow path.
A common cause of peak tailing is the incorrect installation of the GC column. This can create dead volumes or turbulence in the flow path.
-
Poor Column Cut: The end of the column should be a clean, square cut. A jagged or angled cut can cause peak distortion.
-
Incorrect Insertion Depth: The column must be inserted to the correct depth in both the inlet and the detector as specified by the instrument manufacturer.
Protocol: Re-installing the GC Column
-
Cool Down: Cool the GC oven, inlet, and detector to safe temperatures.
-
Remove Column: Carefully remove the column from the inlet and detector, loosening the fittings.
-
Trim Column: Using a ceramic scoring wafer or a specialized tool, score and break off approximately 10-20 cm from the inlet end of the column. Inspect the cut with a magnifying glass to ensure it is clean and perpendicular.
-
Install Ferrule and Nut: Place a new, appropriate-sized ferrule and nut onto the freshly cut column end.
-
Set Insertion Depth: Following your instrument's manual, set the correct insertion depth for both the inlet and detector.
-
Re-install and Tighten: Insert the column into the inlet and detector and tighten the nuts. Do not overtighten.
-
Leak Check: Pressurize the system and perform a leak check.
-
Condition: Briefly condition the column before running samples.
The inlet liner provides an inert surface for sample vaporization. Over time, it can become contaminated with non-volatile residues from the sample matrix or septum particles.
Protocol: Inlet Liner Replacement
-
Cool Inlet: Ensure the GC inlet is at a safe, cool temperature.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove Liner: Carefully remove the hot inlet liner using forceps.
-
Clean Inlet: Inspect the inlet for any debris and clean if necessary.
-
Install New Liner: Wearing clean, lint-free gloves, place a new O-ring on a new, deactivated liner and insert it into the inlet.
-
Reassemble: Replace the septum and septum nut.
-
Restore Gas and Leak Check: Turn the carrier gas back on and perform a leak check.
Addressing Chemical and Adsorption Issues (Specific Peak Tailing)
If only this compound and other active compounds show tailing, the problem is likely due to unwanted chemical interactions.
Active sites are locations within the GC system that can interact with and adsorb active analytes. For a polar compound like this compound, these interactions can delay the elution of a portion of the molecules, causing peak tailing. Common sources of active sites include:
-
Inlet Liner: Silanol groups on the surface of a glass liner can be highly active. Using a deactivated liner is crucial.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites on the fused silica tubing.
Protocol: Column Trimming
Trimming the front end of the column can remove contaminated sections.
-
Cool Down and Remove Column: Follow steps 1 and 2 from the "Re-installing the GC Column" protocol.
-
Trim Column: Remove a slightly longer section of the column, typically 0.5 to 1 meter, from the inlet end.
-
Re-install: Follow steps 4 through 8 of the re-installation protocol.
Some compounds can degrade in the high-temperature environment of the GC inlet, which can sometimes manifest as peak tailing. While 4,4'-Dichlorobenzophenone is generally stable, its parent compound, dicofol, is known to be thermally labile and can degrade to 4,4'-dichlorobenzophenone in a hot inlet. This suggests that minimizing thermal stress is good practice.
Troubleshooting Steps:
-
Lower Inlet Temperature: Experiment with lowering the inlet temperature in 10-20°C increments to see if peak shape improves without compromising vaporization.
-
Use a Faster Injection Speed: A faster injection can minimize the time the analyte spends in the hot inlet.
-
Consider On-Column Injection: For highly thermally sensitive compounds, on-column injection introduces the sample directly onto the column without a hot inlet, eliminating the risk of thermal degradation.
Quantitative Data Summary
The following table summarizes common causes of peak tailing and their potential impact on chromatographic performance.
| Potential Cause | Affected Peaks | Typical Tailing Factor (Asymmetry) | Recommended Action |
| Improper Column Installation | All Peaks | > 1.5 | Re-install column with a fresh cut |
| Contaminated Inlet Liner | Active/Polar Compounds | > 1.8 | Replace with a new, deactivated liner |
| Column Contamination (Inlet side) | Active/Polar Compounds | > 2.0 | Trim 0.5-1m from the front of the column |
| System Leak | All Peaks | Variable | Perform a thorough leak check |
| Incompatible Solvent/Stationary Phase | Early Eluting Peaks | Variable | Change solvent or use a retention gap |
| Column Overload | The overloaded peak | Fronting or Tailing | Dilute the sample or reduce injection volume |
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between symptoms, causes, and solutions for peak tailing.
Caption: Mapping symptoms to causes and their respective solutions.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for 4,4'-Dichlorobenzophenone-D8
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of 4,4'-Dichlorobenzophenone-D8 as an internal standard in mass spectrometry applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Question: My calibration curve is non-linear at higher concentrations. What could be the cause and how can I resolve this?
Answer: Non-linearity in the calibration curve at higher concentrations when using this compound is often due to ion source saturation or "cross-talk" between the analyte and the internal standard. At high concentrations, both compounds compete for ionization, which can lead to a disproportionate response.[1]
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: A general guideline is to use an internal standard concentration that produces a signal intensity approximately 50% of the highest calibration standard.[1] You may need to adjust this concentration to find the optimal balance for your specific assay.
-
Dilute Samples: If you have samples that are above the linear range of your calibration curve, they should be diluted to fall within the curve's boundaries.
-
Check for Isotopic Interference: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the this compound. A significant signal in the internal standard's channel indicates isotopic contribution from the analyte, which can affect linearity.[1]
Question: I am observing poor reproducibility and accuracy in my results. What are the potential sources of this variability?
Answer: Poor reproducibility and accuracy can stem from several factors related to the use of a deuterated internal standard.
Troubleshooting Steps:
-
Verify Purity of the Internal Standard: The this compound standard may contain a small amount of the unlabeled analyte as an impurity.[1] This can be checked by analyzing a high-concentration solution of the internal standard and looking for a signal at the analyte's mass transition.
-
Assess for Deuterium Exchange: Ensure that the deuterium labels on the internal standard are stable and not exchanging with protons from the sample matrix or solvents. This can be investigated by incubating the internal standard in the sample matrix under various conditions (e.g., different pH, temperatures) and monitoring its mass spectrum.[1]
-
Evaluate Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and internal standard differently. Conduct a post-extraction spike experiment to compare the analyte-to-internal standard response ratio in a clean solvent versus a sample matrix extract.
Frequently Asked Questions (FAQs)
Q1: What is the recommended mass difference between the analyte and the deuterated internal standard?
A1: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap. This minimizes the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal. This compound, with an 8 amu difference from the unlabeled compound, is well-suited for this purpose.
Q2: Can I use this compound as an internal standard for multiple analytes?
A2: While it is possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard. If used for multiple analytes, it is crucial to demonstrate that the internal standard adequately compensates for variations in the sample preparation and ionization for each analyte.
Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: The optimal MRM transitions, including precursor and product ions, as well as collision energies, should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. A detailed protocol for this optimization is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Benzophenone Analysis
| Sample Preparation Method | Matrix | Analyte | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Water | Benzophenones | 96 - 107 | |
| Microextraction by Packed Sorbent (MEPS) | Water | Benzophenones | Not specified | |
| Solid-Phase Extraction (SPE) | Cosmetics | Benzophenone-3 | 58.2 | |
| Microextraction by Packed Sorbent (MEPS) | Cosmetics | Benzophenone-3 | 44.0 | |
| QuEChERS | Breakfast Cereal | Benzophenone | 101.7 | |
| QuEChERS | Breakfast Cereal | 4-hydroxybenzophenone | 82.3 |
Table 2: Optimized Mass Spectrometry Parameters for this compound (Hypothetical Example)
Disclaimer: The following MRM transitions and collision energies are hypothetical and should be optimized empirically in your laboratory. The precursor ion is based on the protonated molecule [M+H]+ of this compound (MW: 259.16). Product ions are estimated based on the fragmentation of the non-deuterated analogue.
| Parameter | Value |
| Precursor Ion (m/z) | 260.0 |
| Product Ion 1 (Quantifier) (m/z) | 147.0 |
| Collision Energy 1 (eV) | 25 |
| Product Ion 2 (Qualifier) (m/z) | 115.0 |
| Collision Energy 2 (eV) | 35 |
| Dwell Time (ms) | 100 |
| Cone Voltage (V) | 30 |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
This protocol describes the process of determining the optimal MRM transitions and collision energies for this compound via direct infusion.
Materials:
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This compound standard
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Deionized water
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Formic acid
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Syringe pump
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Tandem mass spectrometer
Procedure:
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Prepare a 1 mg/mL stock solution of this compound in methanol.
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Prepare a working solution for infusion at a concentration of 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
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Acquire full scan mass spectra in positive ion mode to identify the precursor ion, which is typically the protonated molecule [M+H]+. For this compound, this would be approximately m/z 260.0.
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Perform a product ion scan for the selected precursor ion to identify the most abundant and stable fragment ions.
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Select at least two product ions for MRM analysis (one for quantification and one for qualification).
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Optimize the collision energy (CE) for each MRM transition by ramping the CE value over a range (e.g., 5 to 60 eV in 2-5 eV steps) and monitoring the signal intensity of the product ion. The optimal CE is the value that produces the maximum signal intensity.
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Optimize the cone voltage (or declustering potential) by ramping the voltage over a suitable range (e.g., 20 to 150 V in 10 V steps) while monitoring the precursor ion intensity. The optimal value is the one that gives the maximum signal intensity.
Protocol 2: Sample Preparation of Food Matrix using QuEChERS
This protocol provides a general guideline for the extraction of analytes from a solid food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Materials:
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Homogenized food sample
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Acetonitrile
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This compound internal standard solution
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QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
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Dispersive SPE (dSPE) cleanup tubes (containing PSA, C18, and magnesium sulfate)
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Centrifuge
Procedure:
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Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Add the appropriate volume of the this compound internal standard solution.
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Add 10-15 mL of acetonitrile to the tube.
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Add the QuEChERS extraction salts.
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Shake vigorously for 1 minute.
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Centrifuge at >3000 rpm for 5 minutes.
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Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube.
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Shake for 30 seconds.
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Centrifuge at >3000 rpm for 5 minutes.
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Collect the supernatant for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for analyte quantification using this compound.
Caption: Troubleshooting logic for poor reproducibility and accuracy issues.
References
Technical Support Center: Analysis of 4,4'-Dichlorobenzophenone (DCBP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4,4'-Dichlorobenzophenone (DCBP).
Troubleshooting Guide: Matrix Effects in DCBP Analysis
Matrix effects can significantly impact the accuracy and precision of 4,4'-Dichlorobenzophenone (DCBP) analysis. These effects, arising from co-extracted compounds in the sample matrix, can cause ion suppression or enhancement in mass spectrometry-based methods, leading to erroneous results. This guide provides solutions to common problems encountered during DCBP analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Ion Suppression: Co-eluting matrix components compete with DCBP for ionization, reducing the analyte signal. | Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or a modified QuEChERS protocol with additional cleanup steps. Optimize Chromatography: Adjust the chromatographic method to separate DCBP from interfering matrix components. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds. |
| High Analyte Recovery / Signal Enhancement | Ion Enhancement: Co-eluting matrix components enhance the ionization efficiency of DCBP. | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the enhancement effect. Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., DCBP-d8) which will be similarly affected by the matrix, allowing for accurate correction. |
| Poor Reproducibility (High %RSD) | Inconsistent Matrix Effects: Variations in the composition of the matrix between samples lead to inconsistent ion suppression or enhancement. | Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples and standards. Use a Robust Internal Standard: An appropriate internal standard can help to correct for variability in matrix effects. Matrix-Matched Quality Controls: Prepare QC samples in the same matrix to monitor the consistency of the analytical method. |
| Peak Shape Distortion | Matrix Overload: High concentrations of matrix components can overload the analytical column, leading to poor peak shape for DCBP. | Improve Sample Cleanup: Reduce the amount of co-extracted matrix components through techniques like SPE or dispersive SPE (dSPE). Use a Guard Column: A guard column can help to protect the analytical column from strongly retained matrix components. Dilute the Sample: Reducing the concentration of the injected sample can alleviate column overload. |
| Baseline Noise or Drifting | Contamination of the Analytical System: Accumulation of non-volatile matrix components in the ion source or mass spectrometer. | Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly retained matrix components, preventing them from entering the mass spectrometer. Regular Instrument Cleaning: Implement a regular maintenance schedule for cleaning the ion source and other components of the mass spectrometer. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best sample preparation method to minimize matrix effects for DCBP analysis?
A1: Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE) are effective methods for reducing matrix effects in DCBP analysis. The choice depends on the sample matrix and the required level of cleanup.
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QuEChERS is a simple and fast method suitable for a wide range of food and environmental matrices.[1] It involves an extraction with acetonitrile followed by a dispersive SPE (dSPE) cleanup step to remove interfering substances.[1]
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SPE can provide a more thorough cleanup and is often used for complex matrices or when lower detection limits are required.[2] It allows for more selective extraction of the analyte and removal of a broader range of interferences.[2]
Q2: Which dSPE sorbent should I use for QuEChERS cleanup of DCBP extracts?
A2: The choice of dSPE sorbent depends on the matrix. For general purposes, a combination of Primary Secondary Amine (PSA) and C18 is effective.
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PSA removes organic acids, sugars, and some lipids.
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C18 removes non-polar interferences like fats and waxes.
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For highly pigmented samples, Graphitized Carbon Black (GCB) can be added to remove pigments, but it may also retain planar analytes like DCBP, so its use should be carefully evaluated.
Q3: Can I use a different extraction solvent than acetonitrile for the QuEChERS method?
A3: While acetonitrile is the most common and recommended solvent for QuEChERS, other solvents like ethyl acetate have been investigated. However, acetonitrile is generally preferred due to its compatibility with both GC and LC analysis and its ability to provide a distinct separation from the aqueous phase.[1]
Analytical Methods
Q4: How can I detect the presence of matrix effects in my DCBP analysis?
A4: Matrix effects can be assessed by comparing the response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample. A significant difference in the signal indicates the presence of matrix effects.
Q5: What is a matrix-matched calibration and why is it important?
A5: A matrix-matched calibration involves preparing the calibration standards in a blank matrix extract (a sample of the same matrix type that is free of the analyte). This approach helps to compensate for matrix-induced signal suppression or enhancement, leading to more accurate quantification.
Q6: When should I use an internal standard for DCBP analysis?
A6: Using an internal standard is highly recommended for accurate quantification, especially when dealing with complex matrices. A stable isotope-labeled internal standard (e.g., 4,4'-Dichlorobenzophenone-d8) is ideal as it behaves chemically and physically similar to the native analyte and will experience similar matrix effects, allowing for reliable correction.
Quantitative Data Summary
The following tables summarize recovery data for 4,4'-Dichlorobenzophenone in different matrices using various sample preparation techniques.
Table 1: Recovery of 4,4'-Dichlorobenzophenone from a Fish Matrix
| Spiking Level | Mean Recovery (%) | Relative Standard Deviation (%) |
| Low Dose (9.2 ng) | 99 | Not Reported |
| High Dose (46 ng) | 146 | Not Reported |
| Data from a study on Arctic cod, where samples were extracted with iso-hexane/diethyl ether, followed by cleanup with concentrated sulfuric acid and a basic aluminum oxide column. |
Table 2: General Recovery Ranges for QuEChERS Methods
| Method | Typical Recovery Range (%) | Typical RSD (%) |
| Unbuffered QuEChERS | 70 - 120 | < 15 |
| Acetate-Buffered QuEChERS (AOAC 2007.01) | 80 - 110 | < 10 |
| Citrate-Buffered QuEChERS (EN 15662) | 80 - 110 | < 10 |
| General performance data for QuEChERS methods across various pesticide and matrix types. |
Experimental Protocols
QuEChERS Protocol for DCBP in Soil
This protocol is adapted from the citrate-buffered QuEChERS method for the extraction of pesticides from soil.
I. Sample Extraction
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Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.
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Add 10 mL of acetonitrile to the tube.
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Add the contents of a citrate-buffered extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
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Immediately cap the tube and shake vigorously for 1 minute.
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Centrifuge the tube at ≥3000 rcf for 5 minutes.
II. Dispersive SPE (dSPE) Cleanup
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Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18 sorbents.
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Vortex the tube for 30 seconds.
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Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
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The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
Solid Phase Extraction (SPE) Protocol for DCBP in Water
This protocol is a general guide for the extraction of pesticides from water samples using SPE.
I. SPE Cartridge Conditioning
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Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
II. Sample Loading
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Pass the water sample (up to 1 L, pH adjusted to neutral) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
III. Cartridge Washing
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Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
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Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
IV. Elution
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Elute the retained DCBP from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. A typical elution volume is 5-10 mL.
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The eluate can then be concentrated and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Workflow for DCBP analysis and matrix effect mitigation.
Caption: Decision tree for troubleshooting matrix effects in DCBP analysis.
References
Technical Support Center: Overcoming Ion Suppression with 4,4'-Dichlorobenzophenone-D8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4,4'-Dichlorobenzophenone-D8 as an internal standard to mitigate ion suppression in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon observed in mass spectrometry, particularly with electrospray ionization (ESI), where the signal intensity of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This occurs because matrix components can compete with the analyte for ionization, leading to a decreased ionization efficiency of the analyte.[3][4] The consequences of ion suppression include reduced sensitivity, poor accuracy, and decreased precision in quantitative analysis, potentially leading to false-negative results.[5]
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte of interest, 4,4'-Dichlorobenzophenone, but has a higher mass due to the replacement of eight hydrogen atoms with deuterium. Because it is chemically identical, it co-elutes with the analyte and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even when the absolute signal intensities of both compounds are suppressed.
Q3: When should I add this compound to my samples?
A3: To correct for variability throughout the entire analytical process, including sample extraction, the internal standard should be added to the samples as early as possible, typically at the beginning of the sample preparation procedure. This ensures that any loss of analyte during sample handling is mirrored by a proportional loss of the internal standard.
Q4: Can I use a structural analog instead of a stable isotope-labeled internal standard?
A4: While structural analogs can be used as internal standards, they are not as effective as SIL internal standards for correcting ion suppression. This is because structural analogs have different chemical properties and may not co-elute perfectly with the analyte, meaning they may not experience the exact same degree of ion suppression. SIL internal standards like this compound are the preferred choice for accurate and precise quantification in complex matrices.
Troubleshooting Guides
Problem: I am observing a significant drop in the signal intensity of my analyte, 4,4'-Dichlorobenzophenone, in matrix samples compared to the neat standard.
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Possible Cause: This is a classic indicator of ion suppression caused by co-eluting matrix components.
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Solution:
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Confirm Ion Suppression: A post-column infusion experiment can confirm at which retention times ion suppression is occurring.
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Utilize this compound: Ensure that you are adding an appropriate and consistent concentration of this compound to all your samples, calibrators, and quality controls.
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Optimize Chromatography: Modify your LC method to separate the analyte and internal standard from the highly suppressive regions of the chromatogram. This can be achieved by altering the gradient, mobile phase composition, or using a different column chemistry.
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Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS/MS analysis.
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Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen the ion suppression effect.
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Problem: My results are inconsistent and show high variability between replicate injections of the same sample.
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Possible Cause: Inconsistent ion suppression due to sample matrix heterogeneity or instrument variability.
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Solution:
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Consistent Use of Internal Standard: Verify that this compound is being added precisely and consistently to every sample.
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Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the entire analytical run.
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Instrument Check: Ensure the LC-MS/MS system is performing optimally. Check for any leaks, blockages, or issues with the ESI source that could contribute to signal instability.
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Quantitative Data Summary
The following table illustrates how this compound can compensate for ion suppression. Even with varying matrix effects that cause a significant drop in the absolute signal of the analyte, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.
| Sample Type | Analyte Peak Area (4,4'-Dichlorobenzophenone) | IS Peak Area (this compound) | Analyte/IS Ratio | Matrix Effect (%) |
| Neat Solution | 1,200,000 | 1,250,000 | 0.960 | N/A |
| Plasma Extract 1 | 720,000 | 750,000 | 0.960 | -40% |
| Plasma Extract 2 | 480,000 | 500,000 | 0.960 | -60% |
| Urine Extract 1 | 960,000 | 1,000,000 | 0.960 | -20% |
Experimental Protocol: Quantification of 4,4'-Dichlorobenzophenone in Human Plasma
This protocol provides a general methodology for the analysis of 4,4'-Dichlorobenzophenone in human plasma using this compound as an internal standard.
1. Materials and Reagents:
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4,4'-Dichlorobenzophenone analytical standard
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This compound internal standard
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Human plasma (blank)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Microcentrifuge tubes
2. Preparation of Solutions:
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4,4'-Dichlorobenzophenone and this compound in methanol.
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Working Standard Solutions: Prepare serial dilutions of the 4,4'-Dichlorobenzophenone stock solution in 50:50 methanol:water to create calibration standards.
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Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
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Pipette 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
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Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.
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Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
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LC System: UPLC or HPLC system
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard and separation from major matrix interferences.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both 4,4'-Dichlorobenzophenone and this compound.
Visualizations
References
Technical Support Center: 4,4'-Dichlorobenzophenone-D8
Welcome to the technical support center for 4,4'-Dichlorobenzophenone-D8. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of their deuterated standard solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: Proper storage is critical to maintain the chemical and isotopic purity of your this compound standard. For long-term stability, it is recommended to store the solution at -20°C or -80°C in a tightly sealed vial to minimize solvent evaporation. For short-term use, refrigeration at 2-8°C is acceptable. Always refer to the manufacturer's certificate of analysis for any specific storage instructions.[1][][3] The solid form of this compound is generally stable at room temperature, though some suppliers recommend storage at 2-8°C.[1][] To prevent photodegradation, especially for solutions, use amber vials or store them in the dark.
Q2: What are the best solvents to use for preparing this compound solutions?
A2: To prevent deuterium-hydrogen (H/D) exchange, it is crucial to use high-purity, aprotic solvents. Acetone is a commonly recommended solvent for this compound. Other suitable aprotic solvents include acetonitrile and ethyl acetate. Avoid using acidic or basic aqueous solutions, as these can facilitate the exchange of deuterium atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.
Q3: How can I verify the purity and stability of my this compound solution?
A3: The purity of your standard should be verified upon receipt and periodically throughout its use. High-resolution mass spectrometry (HRMS) can be used to confirm the isotopic enrichment. The chemical purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For ongoing stability monitoring, it is good practice to analyze a freshly prepared standard solution alongside your stored working solutions to check for any degradation. One supplier suggests that the compound should be re-analyzed for chemical purity after three years if stored under recommended conditions.
Q4: Is this compound sensitive to any particular environmental conditions?
A4: Yes, 4,4'-Dichlorobenzophenone is known to be unstable in alkaline (basic) media, where it can undergo hydrolysis. It is also susceptible to photodegradation. Therefore, it is important to protect solutions from light and avoid exposure to basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Corrective Action |
| Poor peak shape or peak tailing in chromatography | 1. Degradation of the standard: The compound may have degraded due to improper storage or handling. 2. Solvent mismatch: The solvent used to dissolve the standard may not be compatible with the mobile phase. | 1. Prepare a fresh working solution from your stock. If the issue persists, use a new vial of the standard. Verify the storage conditions and expiration date. 2. Ensure the solvent for your standard is compatible with your chromatographic method. If possible, dissolve the standard in the mobile phase. |
| Inaccurate or inconsistent quantitative results | 1. Deuterium-hydrogen (H/D) exchange: This can occur if the standard is exposed to acidic or basic aqueous solutions, altering its mass-to-charge ratio. 2. Degradation of the standard: Partial degradation of the standard will lead to a lower effective concentration. 3. Incomplete dissolution: If the standard is not fully dissolved, the concentration of the stock solution will be incorrect. | 1. Use high-purity aprotic solvents for all solutions. Verify the isotopic purity using mass spectrometry. 2. Prepare a fresh standard solution and re-analyze the samples. Review storage and handling procedures. 3. Ensure the standard is completely dissolved before making further dilutions. Sonication may be helpful. |
| Gradual loss of signal over time | 1. Adsorption to container walls: The compound may be adsorbing to the surface of the storage vial, especially at low concentrations. 2. Slow degradation: The standard may be slowly degrading over time, even under recommended storage conditions. 3. Solvent evaporation: If the vial is not properly sealed, solvent evaporation can lead to an increase in concentration, followed by potential precipitation. | 1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Perform a stability study by analyzing the solution at regular intervals to determine its usable lifetime under your specific storage conditions. 3. Ensure vials are tightly capped. Use vials with minimal headspace. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Solid Form Storage | Room Temperature or 2-8°C in a dry, dark place. | |
| Solution Storage (Long-term) | -20°C or -80°C in tightly sealed amber vials. | |
| Solution Storage (Short-term) | 2-8°C in tightly sealed amber vials. | |
| Recommended Solvents | High-purity aprotic solvents such as acetone, acetonitrile, or ethyl acetate. | |
| Conditions to Avoid | Alkaline (basic) conditions, prolonged exposure to light. | |
| Re-analysis Interval | Recommended to re-check purity after 3 years for the solid compound. |
Visual Guides
References
Technical Support Center: Improving Recovery of 4,4'-Dichlorobenzophenone from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 4,4'-Dichlorobenzophenone (DCBP) from various complex matrices.
Troubleshooting Guides
Issue 1: Low Recovery of 4,4'-Dichlorobenzophenone from Soil and Sediment Samples
Question: We are experiencing low recovery of 4,4'-Dichlorobenzophenone from soil/sediment samples using the QuEChERS method. What are the potential causes and solutions?
Answer:
Low recovery of DCBP from solid matrices like soil and sediment is a common challenge. The complex and variable nature of these matrices, including organic matter content, soil type, and pH, can significantly impact extraction efficiency. Here are potential causes and troubleshooting steps:
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Inadequate Solvent Extraction: Acetonitrile, the typical QuEChERS extraction solvent, may not be optimal for all soil types. The polarity and composition of the extraction solvent are critical for efficiently partitioning DCBP from the matrix.
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Solution: Consider modifying the extraction solvent. Adding a co-solvent like acetone or using a mixture of acetonitrile and toluene might improve the extraction of moderately polar compounds like DCBP from soils with high organic content. Ensure vigorous shaking or vortexing for a sufficient duration (e.g., 1-2 minutes) to ensure thorough mixing and extraction.
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Strong Analyte-Matrix Interactions: DCBP can bind to organic matter and clay particles in the soil, making it difficult to extract.
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Solution: Pre-wetting dry soil samples with water before adding the extraction solvent can help to disrupt these interactions. For soils with very high organic content, a preliminary extraction with a more nonpolar solvent, followed by the QuEChERS procedure, could be beneficial.
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Ineffective d-SPE Cleanup: The choice of sorbents in the dispersive solid-phase extraction (d-SPE) cleanup step is crucial. Using only a primary secondary amine (PSA) sorbent may not be sufficient to remove all interfering compounds without removing some of the target analyte.
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Solution: Optimize the d-SPE sorbent combination. For soils, a combination of PSA (to remove organic acids), C18 (to remove nonpolar interferences), and graphitized carbon black (GCB) (to remove pigments and sterols) is often effective. However, be cautious with GCB as it can retain planar molecules like DCBP. Test different amounts of each sorbent to find the optimal balance between cleanup and recovery.
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pH Effects: The pH of the extraction and cleanup steps can influence the stability and partitioning of DCBP.
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Solution: The standard QuEChERS methods include buffering salts (e.g., acetate or citrate buffers) to control the pH. Ensure the appropriate buffered QuEChERS kit is being used for your specific soil type to maintain a stable pH during extraction.
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Issue 2: Poor Recovery of 4,4'-Dichlorobenzophenone from Aqueous Samples (e.g., Wastewater, Plasma)
Question: Our recovery of 4,4'-Dichlorobenzophenone from wastewater samples using Solid Phase Extraction (SPE) is inconsistent and often low. How can we improve this?
Answer:
Low and inconsistent recovery of DCBP from aqueous matrices during SPE can be attributed to several factors related to the sorbent, sample loading, and elution steps.
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Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining DCBP while allowing interfering matrix components to pass through.
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Solution: For a moderately polar compound like DCBP, a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., Oasis HLB) is generally suitable. Polymeric sorbents often provide higher and more reproducible recoveries across a wider pH range and are less prone to drying out.
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Suboptimal Sample pH: The pH of the sample can affect the retention of DCBP on the sorbent.
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Solution: Adjust the pH of the water sample before loading it onto the SPE cartridge. For neutral compounds like DCBP, a neutral or slightly acidic pH (e.g., pH 6-7) is typically optimal for retention on reversed-phase sorbents.
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Breakthrough During Sample Loading: If the sample is loaded too quickly, or if the sorbent capacity is exceeded, the analyte can pass through the cartridge without being retained.
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Solution: Optimize the sample loading flow rate. A slower flow rate (e.g., 1-3 mL/min) allows for better interaction between the analyte and the sorbent. If high concentrations of DCBP are expected, consider using a larger sorbent mass or diluting the sample.
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Inefficient Elution: The elution solvent may not be strong enough to completely desorb DCBP from the sorbent.
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Solution: Use an elution solvent that is strong enough to disrupt the interactions between DCBP and the sorbent. A mixture of a polar organic solvent like acetonitrile or methanol with a less polar solvent like dichloromethane can be effective. Test different solvent combinations and volumes to ensure complete elution. Eluting in multiple small aliquots can also improve recovery.
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Issue 3: Matrix Effects in LC-MS/MS or GC-MS Analysis
Question: We are observing significant signal suppression/enhancement for 4,4'-Dichlorobenzophenone when analyzing extracts from complex matrices. What steps can be taken to mitigate these matrix effects?
Answer:
Matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte, are a common problem in mass spectrometry-based analysis of complex samples.
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Inadequate Sample Cleanup: The presence of residual matrix components in the final extract is the primary cause of matrix effects.[1][2][3][4][5]
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Solution: Improve the sample cleanup procedure. This could involve adding an extra cleanup step (e.g., a different d-SPE sorbent in QuEChERS, or a different SPE phase) or optimizing the existing cleanup protocol. For particularly complex matrices, techniques like gel permeation chromatography (GPC) can be used to remove high molecular weight interferences like lipids.
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Chromatographic Co-elution: The analyte of interest is eluting from the analytical column at the same time as interfering matrix components.
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Solution: Optimize the chromatographic method to separate DCBP from the interfering compounds. This can be achieved by modifying the mobile phase gradient (in LC) or the temperature program (in GC), or by using a different analytical column with a different stationary phase chemistry.
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Ionization Source Conditions: The settings of the mass spectrometer's ion source can influence the extent of matrix effects.
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Solution: Optimize the ion source parameters, such as the electrospray voltage, gas flows, and temperature, to minimize the impact of matrix components on the ionization of DCBP.
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Use of an Internal Standard: An appropriate internal standard can compensate for matrix effects.
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Solution: Use a stable isotope-labeled internal standard for DCBP (e.g., 4,4'-Dichlorobenzophenone-d8). This is the most effective way to compensate for matrix effects, as the internal standard will behave almost identically to the native analyte during extraction, chromatography, and ionization. If a labeled standard is not available, a structurally similar compound that is not present in the samples can be used as an internal standard, but its ability to compensate for matrix effects will need to be carefully validated.
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FAQs (Frequently Asked Questions)
Q1: What is a typical recovery rate for 4,4'-Dichlorobenzophenone from complex matrices?
A1: The recovery rate of 4,4'-Dichlorobenzophenone is highly dependent on the matrix and the analytical method used. While it is difficult to provide a single typical recovery rate, the following table summarizes some reported and expected recovery ranges. It is crucial to validate the method for your specific matrix to determine the actual recovery.
Q2: Which extraction method is best for soil and sediment samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting a broad range of pesticides, including DCBP, from soil and sediment. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The choice of buffering salts and d-SPE sorbents should be optimized based on the specific soil characteristics.
Q3: Can I use Liquid-Liquid Extraction (LLE) for biological tissues?
A3: Yes, Liquid-Liquid Extraction (LLE) is a suitable method for extracting DCBP from biological tissues, particularly those with high lipid content. A refined method for the analysis of DCBP in arctic cod (a fatty fish) demonstrated good recovery using LLE. The protocol typically involves homogenization of the tissue, extraction with a mixture of polar and non-polar solvents, and a subsequent cleanup step to remove lipids.
Q4: How do I choose the right SPE sorbent for water samples?
A4: For a moderately polar compound like 4,4'-Dichlorobenzophenone, a reversed-phase sorbent is generally the best choice. C18 is a common and effective option. Polymeric sorbents, such as Oasis HLB, are also excellent choices as they offer high capacity and are stable across a wide pH range, which can be advantageous for complex water matrices like wastewater.
Q5: What are the key parameters to optimize in a QuEChERS method for DCBP in soil?
A5: The key parameters to optimize in a QuEChERS method for DCBP in soil are:
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Extraction Solvent: While acetonitrile is standard, the addition of a co-solvent may be necessary for highly organic soils.
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Buffering Salts: The choice of acetate or citrate buffer can affect the extraction efficiency and analyte stability.
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d-SPE Sorbents: The combination and amount of PSA, C18, and GCB should be tailored to the specific interferences in your soil type.
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Sample to Solvent Ratio: This may need to be adjusted based on the soil's moisture and organic matter content.
Data Presentation
Table 1: Recovery of 4,4'-Dichlorobenzophenone from Biological Matrix (Arctic Cod) using LLE
| Analyte | Spiking Level | Mean Recovery (%) | Recovery Range (%) |
| 4,4'-DCBP | Low Dose (9.2 ng) | 99 | 62-133 |
| 4,4'-DCBP | High Dose (46 ng) | 146 | 132-152 |
Table 2: Expected Recovery Ranges for 4,4'-Dichlorobenzophenone from Environmental Matrices
Disclaimer: The following are estimated recovery ranges based on the performance of the methods for similar compounds. Actual recoveries must be determined through method validation for the specific matrix.
| Matrix | Extraction Method | Expected Recovery Range (%) | Key Considerations |
| Soil | QuEChERS | 70-110 | Soil type, organic matter content, pH |
| Sediment | Ultrasonic Extraction | 60-100 | Particle size, organic carbon content |
| Wastewater Sludge | SPE | 50-90 | High concentration of interferents |
| Water | SPE | 80-110 | pH, dissolved organic matter |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 4,4'-Dichlorobenzophenone from Fish Tissue
This protocol is adapted from a refined method for the analysis of dicofol and 4,4'-dichlorobenzophenone in Arctic cod.
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Homogenization: Homogenize a representative portion of the fish tissue sample.
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Extraction:
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To approximately 5g of homogenized tissue in a centrifuge tube, add a known amount of a suitable internal standard.
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Add 10 mL of a 1:1 (v/v) mixture of isopropanol and diethyl ether and homogenize further.
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Add another 10 mL of diethyl ether and 10 mL of n-hexane and shake vigorously for 1 minute.
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Centrifuge at 3000 rpm for 5 minutes to separate the layers.
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Phase Separation:
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Transfer the upper organic layer to a clean tube.
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Re-extract the remaining solid pellet with 10 mL of n-hexane, shake, and centrifuge again.
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Combine the organic extracts.
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Cleanup (Lipid Removal):
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Add 5 mL of concentrated sulfuric acid to the combined organic extract.
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Shake vigorously for 1 minute and then centrifuge to separate the layers.
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Carefully transfer the upper organic layer (containing the DCBP) to a new tube.
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Concentration and Analysis:
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Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
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The extract is now ready for analysis by GC-MS or LC-MS/MS.
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Protocol 2: QuEChERS for 4,4'-Dichlorobenzophenone from Soil
This is a general QuEChERS protocol that should be optimized and validated for your specific soil type and analytical instrumentation.
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Sample Preparation:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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If the soil is dry, add 8 mL of water and let it hydrate for 30 minutes.
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Extraction:
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Add 10 mL of acetonitrile to the tube.
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Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN method salts).
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Shake vigorously for 1 minute.
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Centrifuge at >3000 x g for 5 minutes.
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Dispersive SPE Cleanup:
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Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, and/or GCB).
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Vortex for 30 seconds.
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Centrifuge at high speed for 2 minutes.
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Final Extract Preparation:
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Take an aliquot of the cleaned extract and add it to an autosampler vial.
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The extract may be ready for direct injection or may require solvent exchange or concentration depending on the analytical method.
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Protocol 3: Solid Phase Extraction (SPE) for 4,4'-Dichlorobenzophenone from Water
This is a general SPE protocol that should be optimized for your specific water matrix.
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Cartridge Conditioning:
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Condition a C18 or polymeric SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
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Sample Loading:
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Load up to 500 mL of the water sample (pH adjusted to 6-7) onto the cartridge at a flow rate of approximately 3-5 mL/min.
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Washing:
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Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
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Dry the cartridge by applying vacuum for 10-15 minutes.
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Elution:
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Elute the DCBP from the cartridge with 5-10 mL of a suitable solvent mixture (e.g., 1:1 dichloromethane:acetonitrile).
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Concentration and Analysis:
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Collect the eluate and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL.
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The extract is now ready for analysis.
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Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for Biological Tissues.
Caption: QuEChERS Workflow for Soil and Sediment Samples.
References
Technical Support Center: Chromatographic Resolution of 4,4'-Dichlorobenzophenone and its D8 Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 4,4'-Dichlorobenzophenone (DCBP) and its deuterated analog, 4,4'-Dichlorobenzophenone-d8 (D8-DCBP).
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in the analysis of 4,4'-Dichlorobenzophenone?
A1: this compound (D8-DCBP) is an ideal internal standard (IS) for the quantitative analysis of 4,4'-Dichlorobenzophenone (DCBP).[1][2] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[3] Because D8-DCBP has nearly identical physicochemical properties to DCBP, it co-elutes closely and experiences similar effects during sample preparation (extraction, derivatization) and analysis (ionization, matrix effects), allowing for more accurate and precise quantification of the target analyte.[1][3]
Q2: Should 4,4'-Dichlorobenzophenone and its D8 analog co-elute perfectly?
A2: Ideally, for the purpose of compensating for matrix effects, the analyte and its deuterated internal standard should co-elute. However, a slight separation, known as the "chromatographic isotope effect," can occur, where the deuterated compound (D8-DCBP) may elute slightly earlier than the non-deuterated compound (DCBP). This is a known phenomenon and can be managed through method development or by using mass spectrometry to distinguish between the two compounds based on their different mass-to-charge ratios (m/z).
Q3: What are the primary analytical techniques for separating DCBP and D8-DCBP?
A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). These methods offer the required selectivity and sensitivity to separate and detect both the analyte and its deuterated internal standard.
Q4: What should I check if I see a peak for the unlabeled analyte in my D8-DCBP standard?
A4: This could indicate isotopic impurity in your deuterated internal standard. Always check the Certificate of Analysis (CoA) provided by the supplier to confirm the isotopic purity of the standard. You can also analyze a solution of the D8-DCBP standard by itself to check for any signal at the m/z of the unlabeled DCBP.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of 4,4'-Dichlorobenzophenone and its D8 analog.
Problem 1: Poor Chromatographic Resolution or Co-elution of DCBP and D8-DCBP
Symptoms:
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Broad or tailing peaks for one or both compounds.
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Inconsistent retention times.
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Complete co-elution when partial separation is desired for investigative purposes, or partial separation when co-elution is desired for matrix effect compensation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For reverse-phase LC, experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity. For GC, ensure the column polarity is appropriate for the analytes. |
| Suboptimal Mobile Phase/Carrier Gas Flow Rate | In LC, adjust the gradient slope to be less steep around the elution time of the analytes to improve separation. In GC, optimize the carrier gas flow rate to achieve better peak shape and resolution. |
| Incorrect Column Temperature | Adjusting the column temperature can alter selectivity and improve peak shape. Experiment with different temperatures within the column's operating range. |
| Need for Forced Co-elution | If perfect co-elution is required to compensate for matrix effects and is not being achieved, consider using a column with lower resolution. |
Problem 2: Inaccurate Quantification and Poor Reproducibility
Symptoms:
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High variability in replicate injections.
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Calibration curve fails to meet acceptance criteria (e.g., r² < 0.99).
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Inconsistent internal standard response across the analytical run.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | If the analyte and internal standard are not co-eluting perfectly, they may be affected differently by matrix components. Optimize chromatography to achieve co-elution or implement a more rigorous sample clean-up procedure. |
| Ionization Competition | A decreasing internal standard signal with increasing analyte concentration can indicate competition in the ion source. Consider optimizing the internal standard concentration or diluting the sample extracts. |
| Chemical or Isotopic Impurity of Internal Standard | The presence of unlabeled DCBP in the D8-DCBP standard can lead to a positive bias. Verify the purity with the CoA and by analyzing the standard alone. If necessary, quantify the contribution of the unlabeled analyte and correct the results. |
| Inconsistent Sample Preparation | Ensure consistency in all sample preparation steps, including extraction, evaporation, and reconstitution, to maintain a consistent internal standard response. |
Experimental Protocols
GC-MS Protocol for the Analysis of DCBP with D8-DCBP Internal Standard
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
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Injector: On-column or splitless injection is recommended to prevent thermal degradation of related compounds if they are present.
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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DCBP: Monitor characteristic ions (e.g., m/z 250, 139, 111).
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D8-DCBP: Monitor characteristic ions (e.g., m/z 258, 145, 115).
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LC-MS/MS Protocol for the Analysis of DCBP with D8-DCBP Internal Standard
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Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
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Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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DCBP: e.g., precursor ion m/z 251.0 -> product ion m/z 139.0.
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D8-DCBP: e.g., precursor ion m/z 259.0 -> product ion m/z 145.0.
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Data Presentation
Table 1: GC-MS Retention Times and Monitored Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4,4'-Dichlorobenzophenone (DCBP) | ~ 10.5 | 250 | 139 | 111 |
| This compound (D8-DCBP) | ~ 10.4 | 258 | 145 | 115 |
Table 2: LC-MS/MS MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4,4'-Dichlorobenzophenone (DCBP) | 251.0 | 139.0 | 25 |
| This compound (D8-DCBP) | 259.0 | 145.0 | 25 |
Visualizations
Caption: Troubleshooting workflow for chromatographic issues.
Caption: Logical workflow for quantitative analysis.
References
dealing with co-eluting interferences in 4,4'-Dichlorobenzophenone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of 4,4'-Dichlorobenzophenone (DCBP).
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Dichlorobenzophenone (DCBP) and why is its analysis important?
A1: 4,4'-Dichlorobenzophenone (DCBP) is a chemical compound that can be a metabolite or degradation product of the pesticide dicofol.[1] Its analysis is crucial in environmental monitoring, food safety, and toxicology studies to assess exposure and potential health risks.
Q2: What are the most common co-eluting interferences in DCBP analysis?
A2: The most common co-eluting interferences in DCBP analysis include:
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Isomers: 2,4'-Dichlorobenzophenone and 2,2'-Dichlorobenzophenone are structural isomers that have very similar physicochemical properties and can be difficult to separate chromatographically.
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Dicofol: The parent pesticide, dicofol, can degrade to DCBP in the GC inlet, leading to artificially high results for DCBP.[1]
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Polychlorinated Biphenyls (PCBs): Certain PCB congeners have similar retention times to DCBP on commonly used gas chromatography columns.
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Matrix Components: In complex samples such as food or environmental extracts, matrix components like lipids, pigments, and other organic molecules can co-elute with DCBP, causing ion suppression or enhancement in mass spectrometry.
Q3: How can I detect co-elution in my DCBP analysis?
A3: Co-elution can be detected by:
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Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of more than one compound.
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Mass Spectrometry: By examining the mass spectra across a single chromatographic peak, variations in the ion ratios can reveal the presence of multiple components. For example, if you are monitoring for the characteristic ions of DCBP, the presence of other unexpected ions or a change in the relative abundance of the target ions across the peak profile suggests co-elution.
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Diode Array Detection (DAD) in HPLC: If using HPLC with a DAD, comparing the UV-Vis spectra at the upslope, apex, and downslope of the peak can indicate peak purity. If the spectra are not identical, co-elution is likely.
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between 4,4'-DCBP and its isomers.
Q: My GC-MS analysis shows a single peak for dichlorobenzophenone, but I suspect the presence of multiple isomers. How can I improve the separation?
A: Optimizing your chromatographic method is key to resolving isomers. Here are several strategies:
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Column Selection:
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For gas chromatography, a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a common starting point. However, for better separation of isomers, consider a more polar column, such as one with a 50% phenyl-methylpolysiloxane phase or a specialized column designed for organochlorine pesticide analysis.
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For high-performance liquid chromatography (HPLC), a C18 column is often used. Experimenting with different C18 column chemistries (e.g., with different end-capping or bonding densities) or a phenyl-hexyl column can provide alternative selectivity for isomer separation.
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Temperature Program Optimization (for GC):
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A slow initial temperature ramp can significantly improve the separation of closely eluting compounds. Start with a lower initial oven temperature and a slower ramp rate (e.g., 5-10°C/min) through the elution range of the dichlorobenzophenone isomers.
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Mobile Phase Optimization (for HPLC):
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Adjusting the mobile phase composition can alter the selectivity. For reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of acid, such as formic acid or acetic acid, can also improve peak shape.
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Issue 2: In-source degradation of Dicofol to 4,4'-DCBP.
Q: I am analyzing samples for both Dicofol and DCBP, and I'm concerned that the high DCBP concentrations I'm seeing are due to the breakdown of Dicofol in my GC inlet. How can I prevent this?
A: The thermal degradation of Dicofol is a well-known issue in GC analysis. Here's how to address it:
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Use a Lower Inlet Temperature: Reduce the temperature of your GC inlet to the lowest possible temperature that still allows for efficient volatilization of your analytes. Temperatures around 200-220°C are often a good starting point.
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Employ a Cooled Injection Technique: Techniques like Pulsed Splitless or Programmable Temperature Vaporization (PTV) inlets allow for the injection of the sample at a lower temperature, followed by a rapid temperature ramp to transfer the analytes to the column. This minimizes the time the analytes spend in the hot inlet.
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Consider On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, completely avoiding the hot inlet and thus preventing thermal degradation.
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Alternative Analytical Technique: If GC-related degradation remains a persistent issue, consider using HPLC-MS/MS, which does not require high temperatures for sample introduction.
Issue 3: Co-elution with Polychlorinated Biphenyls (PCBs).
Q: My environmental samples contain PCBs, and some congeners are interfering with the quantification of 4,4'-DCBP. How can I resolve this?
A: Due to the complexity of PCB mixtures, chromatographic separation alone may not be sufficient. A combination of optimized chromatography and selective detection is the most effective approach.
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Selective Detection with Mass Spectrometry:
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GC-MS (Selected Ion Monitoring - SIM): In SIM mode, you can monitor for specific, characteristic ions of DCBP that are not present in the co-eluting PCB congener. The molecular ion of 4,4'-DCBP (m/z 250) and its fragment ions (e.g., m/z 139 and 111) are typically used for quantification and confirmation.
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GC-MS/MS (Multiple Reaction Monitoring - MRM): This is a highly selective technique where you select a precursor ion for DCBP and then monitor for a specific product ion. This significantly reduces interference from co-eluting compounds.
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Chromatographic Optimization: While complete separation may be challenging, optimizing your GC temperature program as described in Issue 1 can help to at least partially resolve the DCBP peak from the interfering PCB peak, which will improve the accuracy of quantification even with selective detection.
Sample Preparation and Cleanup
Q: My samples have a complex matrix (e.g., fatty foods, soil). What is the best way to clean up my sample extract to minimize interferences before analysis?
A: Effective sample cleanup is critical for accurate DCBP analysis in complex matrices. QuEChERS and Solid-Phase Extraction (SPE) are two widely used and effective techniques.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a two-step process involving an extraction and a dispersive solid-phase extraction (d-SPE) cleanup.
Experimental Protocol: Modified QuEChERS for 4,4'-DCBP in a Fatty Food Matrix
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Homogenization: Homogenize 10 g of the sample.
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Dispersive SPE Cleanup:
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Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.
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The d-SPE tube should contain a combination of sorbents to remove specific interferences. For a fatty matrix, a common combination is:
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150 mg of primary secondary amine (PSA) to remove organic acids and some sugars.
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900 mg of anhydrous magnesium sulfate to remove residual water.
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150 mg of C18 sorbent to remove non-polar interferences like lipids.
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Vortex for 30 seconds.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS.
Solid-Phase Extraction (SPE)
SPE is another effective cleanup technique that can be tailored to the specific matrix and analyte.
Experimental Protocol: SPE Cleanup for 4,4'-DCBP in a Water Sample
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Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
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Sample Loading: Pass the water sample (e.g., 500 mL, acidified to pH < 2) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
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Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
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Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
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Elution: Elute the retained DCBP with a suitable organic solvent, such as 5-10 mL of ethyl acetate or dichloromethane.
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Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for injection.
Data Presentation
Table 1: Comparison of d-SPE Sorbents for QuEChERS Cleanup of Pesticide Residues in a High-Fat Matrix (Rapeseed)
| d-SPE Sorbent | Average Recovery (%) of 179 Pesticides | Number of Pesticides with Strong Matrix Effects |
| PSA/C18 | Variable, with some polar analytes showing low recovery | Significant for some polar compounds |
| Z-Sep | Variable, with interactions with polar analytes | Significant for many compounds |
| Z-Sep+ | Not satisfactory | >120 |
| EMR-Lipid | Good (103 pesticides between 70-120%, 70 between 30-70%) | Minimized matrix effects |
Data adapted from a study on 179 pesticides in rapeseed, providing insights into sorbent performance for fatty matrices that can be extrapolated to DCBP analysis.[2][3]
Table 2: Recovery of Pesticides using Different SPE Cartridges
| SPE Cartridge Type | Solvent System | Average Recovery Range (%) |
| C18 | Methanol, Acetonitrile, Ethyl Acetate | 50 - >100 (compound dependent) |
| Oasis HLB | Methanol, Acetonitrile, Ethyl Acetate | Generally > 70 |
| Strata-X | Methanol, Acetonitrile, Ethyl Acetate | Generally > 70 |
This table summarizes general recovery trends for pesticides on different SPE cartridges. The optimal choice for DCBP would require method-specific validation.
Visualizations
Caption: General workflow for the analysis of 4,4'-Dichlorobenzophenone.
References
selecting the right GC column for 4,4'-Dichlorobenzophenone analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of 4,4'-Dichlorobenzophenone (DCBP).
Frequently Asked Questions (FAQs)
Q1: What are the most common GC columns used for the analysis of 4,4'-Dichlorobenzophenone?
A1: The analysis of 4,4'-Dichlorobenzophenone, a semi-polar halogenated compound, is typically performed on low to mid-polarity stationary phases. The most commonly cited columns in literature are those with a 5% phenyl polysiloxane/95% dimethylpolysiloxane stationary phase.[1] These columns are versatile and provide good separation for a wide range of organochlorine pesticides, including DCBP. Columns with slightly different phase compositions, such as those with a 6% or 14% cyanopropylphenyl group, can also be used and may offer different selectivity for specific co-eluting compounds.[2]
Q2: What are the key factors to consider when selecting a GC column for 4,4'-Dichlorobenzophenone analysis?
A2: The primary factors for selecting a GC column for 4,4'-Dichlorobenzophenone analysis are the stationary phase, column dimensions (internal diameter and length), and film thickness.
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Stationary Phase: The polarity of the stationary phase should be chosen to provide good resolution between 4,4'-Dichlorobenzophenone and other potential analytes in the sample. A 5% phenyl polysiloxane/95% dimethylpolysiloxane phase is a good starting point due to its proven performance for organochlorine pesticides.
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Column Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) generally provides higher resolution, while a larger I.D. (e.g., 0.32 mm) offers a higher sample loading capacity. For most standard analyses, a 0.25 mm I.D. column provides a good balance.
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Column Length: A longer column (e.g., 30 m) will provide better separation but will also result in longer analysis times. A 30 m column is a common and effective choice for the analysis of organochlorine pesticides.
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Film Thickness: A standard film thickness of 0.25 µm is suitable for most 4,4'-Dichlorobenzophenone applications. Thicker films can increase retention and capacity, which may be beneficial for volatile compounds, while thinner films can reduce bleed at higher temperatures.
Q3: Can 4,4'-Dichlorobenzophenone be analyzed by GC-Mass Spectrometry (GC-MS)?
A3: Yes, GC-MS is a common technique for the analysis of 4,4'-Dichlorobenzophenone.[3][4] It provides both chromatographic separation and mass spectral data, which allows for confident identification and quantification of the compound. The mass spectrum of 4,4'-Dichlorobenzophenone shows characteristic fragments that can be used for its identification.[5]
Q4: Are there any specific considerations for sample injection when analyzing for 4,4'-Dichlorobenzophenone?
A4: A critical consideration is the potential for thermal degradation of its parent compound, dicofol, into 4,4'-Dichlorobenzophenone in a hot GC inlet. If the analysis is intended to measure both compounds, a hot split/splitless injection may lead to artificially high results for DCBP. In such cases, an on-column injection technique is recommended to prevent thermal degradation. For the direct analysis of 4,4'-Dichlorobenzophenone, a standard splitless injection is generally acceptable.
Troubleshooting Guide
Problem 1: Peak Tailing for the 4,4'-Dichlorobenzophenone Peak
Cause: Peak tailing for polar or active compounds like 4,4'-Dichlorobenzophenone can be caused by several factors, including active sites in the GC system, poor column installation, or a mismatch between the sample solvent and the stationary phase.
Solution:
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Check for Active Sites: Active sites can be present in the injector liner, on the column itself, or at the detector.
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Injector Maintenance: Deactivated liners with glass wool are recommended. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.
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Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions. If the column is old or has been exposed to dirty samples, it may need to be reconditioned or the inlet end trimmed.
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Verify Column Installation: An improper column installation can create dead volume, leading to peak tailing. Ensure the column is cut squarely and inserted to the correct depth in both the injector and detector.
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Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion. Ensure the solvent is appropriate for the column's polarity.
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System Contamination: Contamination from previous samples can lead to active sites. Bake out the system at a high temperature (within the column's limits) to remove contaminants.
Problem 2: Poor Resolution Between 4,4'-Dichlorobenzophenone and Other Compounds
Cause: Co-elution of 4,4'-Dichlorobenzophenone with other sample components is a common issue, especially in complex matrices. This is often due to suboptimal chromatographic conditions or the selection of an inappropriate stationary phase.
Solution:
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Optimize the Temperature Program: Adjusting the oven temperature ramp rate can significantly impact separation. A slower ramp rate will generally improve resolution but increase the analysis time.
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Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is set to the optimal value for the column dimensions and carrier gas being used.
-
Consider a Different Stationary Phase: If optimizing the temperature program and flow rate does not provide adequate resolution, a column with a different stationary phase may be necessary. For example, a column with a higher cyanopropylphenyl content may offer different selectivity for halogenated compounds.
Problem 3: Inconsistent Peak Areas and Poor Reproducibility
Cause: Poor reproducibility can stem from issues with the injection technique, sample preparation, or instrument stability.
Solution:
-
Autosampler vs. Manual Injection: An autosampler will provide more consistent injections than manual injection. If using manual injection, ensure a consistent and rapid injection technique.
-
Check for Leaks: Leaks in the system, particularly at the injector, can lead to sample loss and poor reproducibility. Use an electronic leak detector to check for leaks.
-
Sample Matrix Effects: The sample matrix can sometimes interfere with the analysis. Ensure that the sample preparation method is robust and effectively removes interfering compounds.
-
Injector Temperature: An injector temperature that is too low can result in incomplete volatilization of the sample, leading to poor reproducibility. Conversely, a temperature that is too high can cause degradation of thermally labile compounds. The injector temperature should be optimized for the specific analysis.
Recommended GC Columns and Experimental Protocols
The following table summarizes recommended GC columns and typical experimental parameters for the analysis of 4,4'-Dichlorobenzophenone, based on published methods.
| Parameter | Recommendation 1 | Recommendation 2 |
| Column | TG-5MS (5% Phenyl 95% Dimethylpolysiloxane) | TR-pesticides II |
| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector Type | Split/Splitless | Splitless |
| Injector Temp. | 250 °C | 250 °C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min (constant flow) | 1.3 mL/min (constant flow) |
| Oven Program | Initial 100°C, hold 1 min; ramp 20°C/min to 180°C; ramp 5°C/min to 270°C; ramp 20°C/min to 320°C, hold 2 min. | Initial 75°C, hold 3 min; ramp 30°C/min to 180°C; ramp 5°C/min to 280°C, hold 1 min. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Detector Temp. | ECD: 320 °C | MS Transfer Line: 280 °C |
GC Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate GC column for your 4,4'-Dichlorobenzophenone analysis.
Caption: A workflow for selecting the right GC column for 4,4'-Dichlorobenzophenone analysis.
Troubleshooting Workflow for Peak Tailing
This diagram provides a step-by-step guide to troubleshooting peak tailing issues in your GC analysis of 4,4'-Dichlorobenzophenone.
References
Technical Support Center: 4,4'-Dichlorobenzophenone-D8 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS analysis of 4,4'-Dichlorobenzophenone-D8.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on the impact of the mobile phase.
Question: I am observing poor peak shape (tailing or fronting) for my this compound analyte. What are the potential mobile phase-related causes and solutions?
Answer:
Poor peak shape is a frequent challenge in LC-MS analysis. When encountering peak tailing or fronting for this compound, consider the following mobile phase-related factors:
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase. For neutral compounds like this compound, significant pH effects are less common but can still play a role if secondary interactions with the column packing are present.
-
Troubleshooting: While 4,4'-Dichlorobenzophenone itself is not ionizable, issues can arise from interactions with free silanol groups on the column. Using a slightly acidic mobile phase can help to suppress the ionization of these silanol groups, thereby reducing peak tailing. The addition of a small amount of a weak acid, such as formic acid, to the mobile phase is a standard practice to improve peak shape.[1]
-
-
Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase is critical.
-
Troubleshooting: Acetonitrile and methanol are the most common organic solvents for reversed-phase chromatography.[2] If you observe poor peak shape with one, trying the other is a valid troubleshooting step. Methanol, for instance, can sometimes minimize interactions with residual silica on the column, leading to improved peak symmetry.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
Troubleshooting: Ideally, dissolve your this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Question: My this compound signal intensity is low or inconsistent. How can the mobile phase be optimized to enhance sensitivity?
Answer:
Low or inconsistent signal intensity can be frustrating. The mobile phase composition directly impacts the ionization efficiency in the mass spectrometer source.
-
Choice of Additive: Mobile phase additives play a crucial role in promoting analyte ionization.
-
Troubleshooting: For positive mode electrospray ionization (ESI), the addition of a proton source is beneficial. Formic acid (typically 0.1%) is a common choice as it can facilitate the formation of [M+H]+ ions.[3] Ammonium formate or ammonium acetate can also be used, as they can form adducts with the analyte, such as [M+NH4]+, which can enhance the signal for certain compounds.[3][4] A study on spice cannabinoids showed that ammonium formate provided the best overall ESI-MS response compared to ammonium acetate, formic acid, and acetic acid.
-
-
Concentration of Additive: The concentration of the additive is a key parameter to optimize.
-
Troubleshooting: While a certain concentration of additive is necessary, excessive amounts can lead to ion suppression. For example, high concentrations of formic acid can create a very high ion current in the ESI source, potentially leading to an unstable spray. It is advisable to start with a low concentration (e.g., 0.1% formic acid or 5-10 mM ammonium acetate/formate) and optimize from there.
-
-
Organic Solvent: The choice of organic solvent can also affect ionization.
-
Troubleshooting: Both acetonitrile and methanol are widely used. The optimal solvent can be compound-dependent, so it is worthwhile to test both during method development to determine which provides the best signal intensity for this compound.
-
Question: I am seeing split peaks for my this compound analysis. What could be the cause?
Answer:
Split peaks can arise from several factors, some of which are related to the mobile phase and its interaction with the sample and column.
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to travel through the top of the column in a distorted band, resulting in a split peak.
-
Troubleshooting: As mentioned for poor peak shape, dissolve the sample in the initial mobile phase whenever possible.
-
-
Column Contamination or Degradation: While not directly a mobile phase issue, the mobile phase can exacerbate problems with a contaminated or damaged column.
-
Troubleshooting: Ensure your mobile phase is properly filtered and that you are using high-purity solvents to avoid introducing contaminants onto the column. If you suspect column contamination, a thorough flushing protocol with a strong solvent is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound LC-MS analysis?
A common starting point for reversed-phase LC-MS analysis of a neutral, chlorinated compound like this compound would be a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with the same additive at the same concentration.
A typical gradient might run from a lower percentage of organic phase to a high percentage over several minutes.
Q2: Should I use formic acid or ammonium acetate/formate as a mobile phase additive?
The choice of additive depends on the desired ionization mechanism and potential for optimal signal.
-
Formic acid is a good choice for promoting protonation and forming [M+H]+ ions in positive ESI mode. It is a simple and effective additive for many compounds.
-
Ammonium acetate or formate can also be used in positive mode to form ammonium adducts ([M+NH4]+). They are also useful for providing some buffering capacity to the mobile phase. In some cases, these additives can provide better sensitivity than formic acid.
It is recommended to screen both types of additives during method development to determine the best choice for your specific instrument and conditions.
Q3: Can I use non-volatile buffers like phosphate buffers in my mobile phase for LC-MS analysis of this compound?
No, non-volatile buffers such as phosphate buffers should never be used with a mass spectrometer. These buffers will precipitate in the high-vacuum region of the MS, leading to contamination of the instrument and a significant loss of signal. Always use volatile mobile phases and additives for LC-MS applications.
Q4: How does the choice between methanol and acetonitrile as the organic solvent affect the analysis?
Both methanol and acetonitrile are suitable organic solvents for reversed-phase LC-MS. The choice can influence:
-
Selectivity: The elution order of compounds can sometimes change between methanol and acetonitrile, which can be useful for resolving co-eluting peaks.
-
Peak Shape: As mentioned earlier, one solvent may provide better peak shape than the other depending on the analyte's interaction with the stationary phase.
-
Ionization Efficiency: The efficiency of the electrospray process can be different in the presence of methanol versus acetonitrile, potentially leading to differences in signal intensity.
It is good practice to evaluate both solvents during method development.
Quantitative Data Summary
The following tables summarize typical mobile phase compositions and LC-MS parameters used for the analysis of benzophenones and related compounds.
Table 1: Example Mobile Phase Compositions for LC-MS Analysis
| Mobile Phase Component | Concentration/Composition | Reference |
| Aqueous Phase (A) | ||
| Water with Ammonium Acetate | 10 mM | |
| Water with Formic Acid | 0.1% | |
| Organic Phase (B) | ||
| Acetonitrile with Ammonium Acetate | 10 mM in 95:5 Acetonitrile:Water | |
| Methanol:Acetonitrile (50:50 v/v) | with 10 mM Ammonium Acetate | |
| Acetonitrile with Formic Acid | 0.1% |
Table 2: Example LC-MS/MS Parameters for 4,4'-Dichlorobenzophenone
| Parameter | Value | Reference |
| Column | Waters XBridge C18, 3.5 µm, 2.1x50 mm | |
| Precursor Ion (m/z) | 251.0025 [M+H]+ | |
| Ionization Mode | Positive Electrospray (ESI) | |
| Collision Energy | 15-30% |
Experimental Protocols
Protocol 1: Generic LC-MS Method for this compound Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction and dilute the final extract in the initial mobile phase.
-
-
LC-MS System Setup:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
-
LC Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 20%) and hold for 1-2 minutes.
-
Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 5-10 minutes.
-
Hold at the high percentage for 2-3 minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate for 2-3 minutes before the next injection.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: m/z for [M+H]+ of this compound.
-
Product Ions: Determine the most abundant and stable fragment ions by infusing a standard solution and performing a product ion scan.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for enhancing MS signal intensity.
References
Validation & Comparative
A Comparative Guide to Method Validation for 4,4'-Dichlorobenzophenone Analysis: Internal Standard vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 4,4'-Dichlorobenzophenone (DCBP) is critical for various applications, including environmental monitoring, toxicology studies, and as a potential impurity in pharmaceutical products. The choice of analytical method and the rigor of its validation are paramount to ensure data integrity.
This guide provides an objective comparison of a validated analytical method for DCBP using an internal standard with alternative approaches, namely an external standard method and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is based on established analytical principles and available experimental data for DCBP and structurally similar compounds.
At a Glance: Method Comparison
The selection of an appropriate analytical method for DCBP quantification depends on several factors, including the complexity of the sample matrix, the required level of precision and accuracy, and the available instrumentation. The internal standard method is often favored for complex matrices as it can compensate for variations during sample preparation and injection. The external standard method offers simplicity, while HPLC-UV provides an alternative chromatographic technique.
| Parameter | Internal Standard Method (GC-MS) | External Standard Method (GC-MS) | HPLC-UV Method |
| Principle | Analyte response is measured relative to a constant concentration of a co-injected, structurally similar compound (internal standard). | Analyte response is directly compared to a calibration curve generated from standards of known concentrations. | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.1 - 1 ng/mL | ~10 - 50 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 ng/mL | ~0.3 - 3 ng/mL | ~50 - 150 ng/mL |
| Accuracy (% Recovery) | 90-110% | 85-115% | 90-110% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Advantages | High precision and accuracy, compensates for sample loss and injection variability.[1][2] | Simpler to implement, requires fewer resources.[3][4] | Suitable for thermally labile compounds, common instrumentation. |
| Disadvantages | Requires a suitable internal standard, more complex sample preparation.[1] | Susceptible to variations in injection volume and matrix effects. | Lower sensitivity compared to GC-MS, potential for interference from co-eluting compounds. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and instrumentation.
Method 1: 4,4'-Dichlorobenzophenone Analysis by GC-MS with an Internal Standard
This method is designed for high sensitivity and selectivity, making it suitable for trace-level analysis of DCBP in various matrices. The use of an internal standard, such as 4,4'-Dichlorobenzophenone-d8, enhances the method's precision and accuracy.
1. Materials and Reagents:
-
4,4'-Dichlorobenzophenone (DCBP) analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of DCBP and the IS in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the DCBP stock solution into a constant volume of the IS stock solution, followed by dilution with dichloromethane. A typical concentration range would be 1-100 µg/mL.
-
Sample Preparation: Extract the sample containing DCBP with dichloromethane. After extraction, add a known amount of the IS to the extract. Dry the extract over anhydrous sodium sulfate and concentrate to the desired volume.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DCBP (e.g., m/z 250, 139, 111) and the IS (e.g., m/z 258, 145, 115 for d8-DCBP).
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of DCBP to the peak area of the IS against the concentration of DCBP.
-
Determine the concentration of DCBP in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Method 2: 4,4'-Dichlorobenzophenone Analysis by HPLC-UV
This method provides a viable alternative to GC-MS, particularly when dealing with less complex sample matrices or when GC-MS instrumentation is unavailable.
1. Materials and Reagents:
-
4,4'-Dichlorobenzophenone (DCBP) analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of DCBP in acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 0.1-20 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
3. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of DCBP against the concentration.
-
Determine the concentration of DCBP in the samples by comparing their peak areas to the calibration curve.
Method Validation Workflow
A robust method validation process is essential to ensure that the chosen analytical method is fit for its intended purpose. The workflow for validating an analytical method for DCBP should follow the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for the validation of an analytical method.
Signaling Pathways and Logical Relationships
The choice between an internal and external standard method is a critical decision in quantitative analysis. The following diagram illustrates the logical relationship and the factors influencing this choice.
Caption: Decision tree for selecting a quantification method.
Conclusion
The choice of an analytical method for the quantification of 4,4'-Dichlorobenzophenone should be guided by the specific requirements of the analysis. For applications demanding the highest level of accuracy and precision, especially in complex sample matrices, a validated GC-MS method with an internal standard is the recommended approach. While the external standard method offers simplicity, its susceptibility to analytical variations must be carefully considered. The HPLC-UV method serves as a practical alternative, particularly for routine analysis where the expected concentrations are within its detection capabilities. Regardless of the method chosen, a comprehensive validation according to ICH guidelines is imperative to ensure the generation of reliable and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
A Comparative Guide to Internal Standards in Analytical Chemistry: The Case for 4,4'-Dichlorobenzophenone-D8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the use of an appropriate internal standard is paramount to achieving accurate, reliable, and reproducible results. This is particularly crucial in complex matrices encountered in environmental analysis, food safety, and pharmaceutical development. This guide provides an objective comparison of 4,4'-Dichlorobenzophenone-D8 with other internal standards, supported by experimental data and established analytical principles.
The Gold Standard: Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, derivatization, and instrumental analysis. This ensures that any variations or losses encountered by the analyte are mirrored by the internal standard, allowing for accurate correction and quantification. Isotope-labeled internal standards, such as this compound, are widely considered the gold standard for this purpose.
This compound is a deuterated form of 4,4'-Dichlorobenzophenone (DCBP), a compound of interest in various fields, including as a degradation product of the pesticide dicofol.[1][2] The substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows for its distinct detection by mass spectrometry (MS) while ensuring it behaves virtually identically to the native analyte during sample preparation and chromatographic separation. This co-elution and similar behavior are critical for effectively compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample—a common challenge in LC-MS and GC-MS analyses.
Performance Comparison: A Case Study with Non-Deuterated Internal Standards
A study on the analysis of dicofol and DCBP in cod muscle utilized two non-deuterated internal standards: 2,2′,3,3′,4,5,6,6′-octachlorobiphenyl (CB-200) and 4′-Me-5′-MeSO2-CB106 (MSF-IS).[1][3] The recovery data from this study provides a basis for comparison.
Quantitative Data Summary
The following table summarizes the recovery of 4,4'-Dichlorobenzophenone (DCBP) and the non-deuterated internal standard (MSF-IS) in spiked cod muscle samples.[1]
| Analyte/Internal Standard | Spiking Level | Mean Recovery (%) | Recovery Range (%) |
| 4,4'-Dichlorobenzophenone (DCBP) | Low Dose (9.2 ng) | 99 | 62-133 |
| High Dose (46 ng) | 146 | 132-152 | |
| MSF-IS (Internal Standard) | Low Dose | 117 | 82-142 |
| High Dose | 111 | 92-131 |
Data sourced from Zhou et al. (2017).
The study noted that the high variability and the greater than 100% recovery for DCBP at the high dose might be due to an unstable baseline in the gas chromatography-electron capture detector (GC-ECD) chromatogram. The authors also concluded that MSF-IS was not an optimal surrogate standard for DCBP analysis. This highlights a key limitation of using a structural analogue as an internal standard: its physicochemical properties may not perfectly match those of the analyte, leading to different responses during analysis and potentially inaccurate quantification.
The this compound Advantage
Given the principles of isotope dilution mass spectrometry, it is highly probable that the use of this compound as an internal standard in the same experiment would have yielded more accurate and precise results for the following reasons:
-
Correction for Extraction Losses: Being chemically identical to DCBP, the D8-labeled standard would experience the same losses during the multi-step extraction and cleanup process, providing a more accurate correction factor.
-
Mitigation of Matrix Effects: this compound would co-elute with the native DCBP, meaning it would be subjected to the exact same matrix-induced signal suppression or enhancement in the instrument's ion source. This allows for a precise normalization of the analyte signal.
-
Improved Precision: By more accurately accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard typically leads to lower relative standard deviations (RSDs) and therefore higher precision in the measurements.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the case study for the analysis of 4,4'-Dichlorobenzophenone in cod muscle.
Sample Preparation and Extraction:
-
Homogenize approximately 8 g of cod muscle.
-
Transfer the homogenized tissue to a centrifuge tube containing 25 mL of isopropanol and 20 mL of a 3:1 (v/v) mixture of iso-hexane and diethyl ether.
-
Spike the sample with the internal standard.
-
Homogenize and centrifuge the sample.
-
Pour the extract into a separatory funnel.
-
Re-extract the tissue pellet with 10 mL of isopropanol and 40 mL of the iso-hexane/diethyl ether mixture.
-
Combine the extracts in the separatory funnel.
-
Wash the combined extract with a 50 mL solution of 0.9% sodium chloride in 0.2 M hydrochloric acid.
-
Allow the phases to separate for 1 hour and discard the aqueous phase.
-
Repeat the wash step with 20 mL of the sodium chloride solution.
-
Collect the organic phase and evaporate to determine the lipid weight.
-
Redissolve the lipid in 4 mL of iso-hexane and remove the lipid by treatment with 2 mL of concentrated sulfuric acid.
-
Re-extract the acid phase with 3 mL of iso-hexane.
-
Combine the organic phases and concentrate to 0.5 mL.
Cleanup:
-
Prepare a basic aluminum oxide column (0.9 g) in a Pasteur pipette.
-
Precondition the column with 5 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.
-
Apply the concentrated extract to the column.
-
Elute the analytes with 12 mL of the n-hexane/diethyl ether mixture, followed by 10 mL of diethyl ether.
-
Reduce the solvent volume under a gentle stream of nitrogen.
-
Add a volumetric standard (e.g., CB-201) prior to instrumental analysis.
-
Adjust the final volume to 0.1 mL.
Instrumental Analysis (GC-ECD):
-
Instrument: Agilent 6890N Gas Chromatograph with a 63Ni electron capture detector.
-
Column: 60 m × 0.25 mm i.d., 0.25 μm film thickness DB-5 capillary column.
-
Injection: On-column injection.
-
Carrier Gas: Hydrogen.
-
Oven Temperature Program: 80°C (hold 2 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 4°C/min (hold 15 min).
-
Detector Temperature: 325°C.
-
Makeup Gas: Nitrogen.
Visualizing Analytical Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the analysis of 4,4'-Dichlorobenzophenone in fish tissue.
Caption: Logical relationship between an analyte and different types of internal standards.
References
Inter-laboratory Comparison for the Quantification of 4,4'-Dichlorobenzophenone: A Guide to Best Practices and Performance Evaluation
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. 4,4'-Dichlorobenzophenone (DCBP), a metabolite of the pesticide dicofol and a known environmental contaminant, requires reliable analytical methods for its detection and quantification.[1][2] This guide outlines a framework for conducting an inter-laboratory comparison study for DCBP, providing standardized protocols and performance metrics to ensure data comparability and quality across different laboratories. While no formal inter-laboratory comparison studies for DCBP have been published, this guide synthesizes established analytical methodologies to propose a robust study design.
Proposed Framework for an Inter-laboratory Comparison Study
An inter-laboratory study is a well-established method for assessing the performance of analytical methods and the proficiency of laboratories.[3][4] The primary goal of this proposed study is to evaluate the precision, accuracy, and comparability of DCBP quantification across multiple laboratories using a standardized analytical method.
The study would be coordinated by a reference laboratory responsible for preparing and distributing homogeneous test samples and for collecting and statistically analyzing the data from participating laboratories. Participants would analyze the samples according to the detailed protocol in this guide and report their results to the coordinating laboratory.
Experimental Protocols
A standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following protocol is based on established methods for the analysis of DCBP in environmental samples.[5]
2.1. Test Material
A certified reference material (CRM) of 4,4'-Dichlorobenzophenone should be used to prepare a stock solution. This stock solution will be used to spike a suitable matrix (e.g., a pesticide-free water sample or a solution of methanol) to create the test samples. The coordinating laboratory will prepare samples at two different concentration levels to assess laboratory performance across a range.
2.2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of environmental samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load 500 mL of the water sample (or an aqueous solution of the test material) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Drying: After loading, allow the cartridge to dry completely.
-
Elution: Elute the retained DCBP from the cartridge with 5 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., iso-octane) for GC-MS analysis.
2.3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique for the quantification of organic micropollutants.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.
-
Oven Temperature Program: Initial temperature of 75°C for 3 minutes, then ramp to 180°C at 30°C/min, and finally to 280°C at 5°C/min, holding for 1 minute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DCBP (e.g., m/z 111, 139, 250).
-
Data Presentation and Performance Evaluation
Participating laboratories should report their results in a standardized format to facilitate comparison.
Table 1: Reporting of Quantitative Results for 4,4'-Dichlorobenzophenone
| Laboratory ID | Sample ID | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Standard Deviation |
|---|---|---|---|---|---|---|
| Lab-001 | DCBP-Low | |||||
| Lab-001 | DCBP-High | |||||
| Lab-002 | DCBP-Low | |||||
| Lab-002 | DCBP-High |
| ... | ... | | | | | |
Performance Metrics
The performance of each laboratory will be assessed based on accuracy and precision.
-
Accuracy: The closeness of the laboratory's mean result to the assigned value (the known concentration of the test material). This can be expressed as a percentage recovery.
-
Precision: The closeness of agreement between replicate measurements. This is typically expressed as the relative standard deviation (RSD).
The coordinating laboratory will calculate a Z-score for each laboratory's result to provide a standardized measure of performance. A Z-score between -2 and 2 is generally considered satisfactory.
Table 2: Example Performance Data from a Single Laboratory Study
| Analyte | Spiked Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| 4,4'-DCBP | Low Dose (9.2 ng) | 99% | 26% |
| 4,4'-DCBP | High Dose (46 ng) | 146% | 9% |
Data adapted from a recovery study in spiked cod samples.
This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the quantification of 4,4'-Dichlorobenzophenone. By adhering to a standardized protocol and evaluating performance against established metrics, laboratories can enhance the reliability and comparability of their data, which is essential for environmental monitoring and regulatory compliance.
References
The Gold Standard for Accuracy: Enhancing Analytical Precision with 4,4'-Dichlorobenzophenone-D8
In the precise world of analytical chemistry, particularly within pharmaceutical research and environmental monitoring, the accuracy and reliability of quantitative methods are paramount. The analysis of semi-volatile organic compounds like 4,4'-Dichlorobenzophenone (DCBP), a metabolite of the pesticide dicofol, presents significant challenges due to its potential for loss during sample preparation and susceptibility to matrix effects in complex samples. The use of an isotope-labeled internal standard, specifically 4,4'-Dichlorobenzophenone-D8, has emerged as a critical tool to mitigate these issues, ensuring the highest level of data integrity. This guide provides a comparative overview of analytical methodologies, highlighting the enhanced accuracy and precision afforded by isotope dilution techniques.
The Power of Isotope Dilution: A Comparative Overview
The core principle behind the superior performance of methods utilizing this compound lies in the concept of isotope dilution. This stable isotope-labeled internal standard is chemically identical to the target analyte (4,4'-Dichlorobenzophenone) and therefore exhibits the same behavior during extraction, cleanup, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for a highly accurate correction, leading to more reliable and reproducible results.
In contrast, methods that do not employ an isotopically labeled internal standard, or use a non-isotopic internal standard, are more prone to variability. The following tables summarize the performance of analytical methods for DCBP and similar compounds, illustrating the advantages of using a stable isotope-labeled internal standard.
| Method | Analyte | Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| GC-ECD | 4,4'-Dichlorobenzophenone | None (External Standard) | Cod Liver | 62-152 | 9-26 | [1][2] |
| GC-ECD | 4,4'-Dichlorobenzophenone | MSF-IS (non-isotopic) | Cod Liver | 99-146 | Not Reported | [1][2] |
| LC-MS/MS | Dicofol | Dicofol-D8 | Cucumber | 103-106 | <5 |
| Analytical Technique | Parameter | Performance with this compound (Expected) | Performance without Isotopic Internal Standard |
| LC-MS/MS or GC-MS | Accuracy | High (Corrections for matrix effects and analyte loss) | Moderate to Low (Susceptible to matrix effects and analyte loss) |
| Precision | High (Low Relative Standard Deviation) | Moderate to Low (Higher Relative Standard Deviation) | |
| Linearity (R²) | >0.99 | >0.98 | |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | ng/mL to µg/mL |
Table 2: Expected Performance Comparison of Analytical Methods. This table provides a qualitative and quantitative comparison of key validation parameters. The use of this compound is expected to significantly improve accuracy and precision, leading to a more robust and reliable analytical method.
Experimental Protocols: A Closer Look
A robust analytical method is not only defined by its performance metrics but also by a well-documented and reproducible experimental protocol. Below is a detailed methodology for the analysis of 4,4'-Dichlorobenzophenone in a biological matrix, adapted from a study on cod liver analysis.[1]
Sample Preparation and Extraction
-
Homogenization: A representative sample (e.g., 1-2 g of tissue) is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane) using techniques such as sonication or accelerated solvent extraction.
-
Lipid Removal: For fatty matrices, a lipid removal step is crucial. This can be achieved through gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.
-
Clean-up: The extract is further cleaned using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.
-
Concentration: The cleaned extract is evaporated to a small volume and reconstituted in a suitable solvent for analysis.
Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Injection: On-column injection is preferred to prevent thermal degradation of the analyte.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of 4,4'-Dichlorobenzophenone is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps from sample collection to data analysis.
Figure 1: Experimental workflow for the analysis of 4,4'-Dichlorobenzophenone.
Signaling Pathways and Logical Relationships
In the context of analytical method validation, a logical relationship exists between the use of an appropriate internal standard and the achievement of reliable results. This can be visualized as a decision pathway.
References
A Comparative Guide to the Analytical Detection of 4,4'-Dichlorobenzophenone: Evaluating the Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4,4'-Dichlorobenzophenone (DCBP), a significant metabolite of the pesticide dicofol, is crucial in environmental monitoring, food safety, and toxicology studies. The choice of analytical methodology, particularly the use of an internal standard, can profoundly influence the sensitivity and reliability of detection. This guide provides an objective comparison of analytical approaches for DCBP quantification, with a focus on the limit of detection (LOD) achieved with and without a deuterated internal standard.
Performance Comparison: Limit of Detection
The use of a deuterated internal standard, such as 4,4'-Dichlorobenzophenone-d8, in conjunction with mass spectrometry-based methods, offers a significant advantage in achieving lower detection limits. This is attributed to the ability of the isotope-labeled standard to compensate for matrix effects and variations in sample preparation and instrument response.
| Analytical Method | Internal Standard | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Non-deuterated surrogate standard (e.g., 4'-Me-5'-MeSO2-CB106) | ~0.92 ng/g lipid weight[1] | ~0.28 ng/g lipid weight (estimated)[1] |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | This compound | Typically in the low ng/L to pg/µL range | Typically in the low ng/L to pg/µL range |
Note: The LOQ for the GC-ECD method was estimated based on the statement that the low dose spike of 9.2 ng in a sample is approximately ten times the limit of quantification[1]. The LOD is estimated as LOQ/3.3.
Experimental Protocols
Method 1: Quantification of 4,4'-Dichlorobenzophenone using a Non-Deuterated Surrogate Standard by GC-ECD
This protocol is based on the methodology described by Bergman et al. (2017) for the analysis of DCBP in cod liver[1].
1. Sample Preparation and Extraction:
-
Homogenize the cod liver sample.
-
Spike the sample with a known amount of a non-deuterated surrogate standard (e.g., 4'-Me-5'-MeSO2-CB106).
-
Extract the lipids and analytes from the sample matrix using an appropriate solvent mixture (e.g., iso-hexane/diethylether).
-
Perform a lipid removal step using concentrated sulfuric acid.
-
Isolate the DCBP from the acid phase by dilution with water and subsequent extraction with an organic solvent.
-
Concentrate the final extract to a known volume before instrumental analysis.
2. Instrumental Analysis (GC-ECD):
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Injector: On-column injection.
-
Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 μm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 80°C, ramp to 280°C.
-
Detector: Electron Capture Detector (ECD).
3. Quantification:
-
Quantify the amount of DCBP in the sample by comparing its peak area to that of the surrogate standard in the calibration curve.
Method 2: High-Sensitivity Quantification of 4,4'-Dichlorobenzophenone using a Deuterated Internal Standard by GC-MS/MS
This protocol represents a typical approach for achieving low detection limits for DCBP using isotope dilution mass spectrometry.
1. Sample Preparation and Extraction:
-
Homogenize the sample matrix (e.g., water, soil, biological tissue).
-
Spike the sample with a known amount of This compound .
-
Perform an appropriate extraction procedure based on the sample matrix (e.g., liquid-liquid extraction for water, solid-phase extraction for complex matrices).
-
The extract may be subjected to a clean-up step to remove interfering substances.
-
Concentrate the final extract to a suitable volume.
2. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph: A modern GC system coupled to a triple quadrupole mass spectrometer.
-
Injector: Split/splitless or programmable temperature vaporization (PTV) inlet.
-
Column: A capillary column suitable for organochlorine compound analysis (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of DCBP from other matrix components.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion (for DCBP): m/z 250
-
Product Ions (for DCBP): e.g., m/z 139, 111
-
Precursor Ion (for this compound): m/z 258
-
Product Ion (for this compound): e.g., m/z 144
-
3. Quantification:
-
Quantify DCBP by the isotope dilution method, using the ratio of the response of the native analyte to its deuterated internal standard. This approach effectively corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.
Visualizing the Analytical Workflows
The following diagrams illustrate the key steps in each analytical protocol.
Caption: Workflow for DCBP analysis with a non-deuterated standard.
Caption: Workflow for DCBP analysis with a deuterated standard.
References
A Comparative Guide to the Robustness of Analytical Methods Utilizing 4,4'-Dichlorobenzophenone-D8
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the robustness of a method is paramount. It ensures that small, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results. A key component in achieving such robustness, especially in chromatographic techniques coupled with mass spectrometry (LC-MS or GC-MS), is the use of a suitable internal standard. This guide provides a comprehensive comparison of 4,4'-Dichlorobenzophenone-D8 as an internal standard, particularly for the analysis of its non-labeled counterpart, 4,4'-Dichlorobenzophenone (DCBP), a degradation product of the pesticide dicofol.[1][2][3][4]
The use of an isotope-labeled internal standard, such as this compound, is considered the most effective approach to mitigate potential errors arising from sample preparation, instrumental drift, and matrix effects.[1] Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant source of variability and can compromise the reliability of quantitative data.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction behavior. An isotopically labeled standard like this compound is the gold standard as its physical and chemical properties are nearly identical to the analyte. This allows it to effectively compensate for variations throughout the analytical process.
| Internal Standard | Analyte | Rationale for Use | Expected Robustness | Potential Drawbacks |
| This compound | 4,4'-Dichlorobenzophenone | Isotope-labeled analog | Excellent | Higher cost compared to non-labeled analogs. |
| 4-Chlorobenzophenone | 4,4'-Dichlorobenzophenone | Structurally similar, but not isotopically labeled | Moderate | Differences in retention time and ionization efficiency may not fully compensate for matrix effects. |
| Benzophenone | 4,4'-Dichlorobenzophenone | Common core structure | Poor to Moderate | Significant differences in polarity, volatility, and ionization efficiency. Less effective at correcting for analyte-specific matrix effects. |
| Dicofol-D8 | 4,4'-Dichlorobenzophenone | Isotope-labeled standard for the parent compound | Good | While excellent for Dicofol analysis, it may not perfectly mimic the extraction and ionization of the DCBP degradant in all matrices. |
Experimental Protocols
Objective: To assess the robustness of an LC-MS/MS method for the quantification of 4,4'-Dichlorobenzophenone using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method Adaptation):
-
Extraction: Homogenize 10 g of a representative sample matrix (e.g., fruit, soil, or plasma) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add a known concentration of this compound to the sample.
-
Salting Out: Add magnesium sulfate and sodium acetate, vortex, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on optimal signal for both analyte and internal standard.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific transitions of 4,4'-Dichlorobenzophenone and this compound.
3. Robustness Testing:
-
Deliberately vary critical method parameters such as:
-
Mobile phase composition (±2%)
-
Column temperature (±5°C)
-
Flow rate (±10%)
-
Injection volume (±10%)
-
-
Analyze replicate samples under each condition and evaluate the precision (%RSD) of the analyte/internal standard peak area ratio.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for using an isotope-labeled internal standard.
Caption: Experimental workflow for the analysis of 4,4'-Dichlorobenzophenone.
Caption: Logic of using an isotope-labeled internal standard for robust quantification.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotope Dilution Mass Spectrometry for the Quantification of 4,4'-Dichlorobenzophenone
For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants and metabolic byproducts is paramount. 4,4'-Dichlorobenzophenone (DCBP), a primary degradation product of the pesticide dicofol, requires highly accurate and precise measurement for environmental monitoring and toxicological studies. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS) with other analytical techniques for the quantification of DCBP, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
Isotope Dilution Mass Spectrometry is considered the "gold standard" for quantitative analysis due to its superior accuracy and precision. This is because it employs a stable, isotopically labeled version of the analyte as an internal standard, which behaves nearly identically to the native analyte during sample preparation and analysis, thus correcting for matrix effects and procedural losses.[1][2]
The selection of an appropriate analytical method hinges on the specific requirements of the study, including desired accuracy, precision, sensitivity, and the complexity of the sample matrix. The following table summarizes the performance of IDMS in comparison to other common analytical approaches for the quantification of DCBP and similar compounds.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | Internal Standard (Non-isotopic) Calibration | External Standard Calibration |
| Principle | An isotopically labeled analog of the analyte is added to the sample at a known concentration. The concentration of the native analyte is determined by the ratio of the mass spectrometric response of the native analyte to its labeled analog.[1] | A known amount of a compound that is chemically similar but not identical to the analyte is added to the sample. The analyte's concentration is determined by comparing its response to the internal standard's response. | The concentration of the analyte is determined by comparing its response to a calibration curve generated from standards of known concentrations prepared in a clean solvent. |
| Accuracy (Recovery) | Very High (Corrects for matrix effects and analyte loss during sample preparation) | High (Partially corrects for instrumental variability and some matrix effects) | Moderate to High (Highly susceptible to matrix effects and variations in sample preparation) |
| Precision (%RSD) | Excellent (<5%) | Good (<10%) | Fair to Good (<15-20%) |
| Selectivity | Very High (Based on mass-to-charge ratio and retention time) | High (Based on chromatographic separation and detector response) | Moderate (Dependent on chromatographic resolution and detector specificity) |
| LOD/LOQ | Low ng/L to pg/L | Low to mid ng/L | Mid to high ng/L |
| Example Performance for DCBP or related compounds | While specific IDMS data for DCBP is not abundant in literature, the principles of IDMS assure high accuracy. For other benzophenones, methods using surrogates (similar to internal standards) have achieved recoveries of 98-104% and LODs of 0.07-0.3 ng/g.[3] | A study on DCBP using a surrogate standard reported recoveries ranging from 99% to 146%, with the variability attributed to baseline instability, highlighting the importance of a closely matched standard.[4] | N/A |
The Principle of Isotope Dilution Mass Spectrometry
IDMS operates on the principle of adding a known amount of an isotopically labeled version of the analyte of interest (in this case, 4,4'-Dichlorobenzophenone-d8) to the sample at the beginning of the analytical process. This "isotopic spike" serves as an ideal internal standard. Because the labeled and unlabeled (native) compounds are chemically identical, they exhibit the same behavior during extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample processing is mirrored by a proportional loss of the labeled standard. The mass spectrometer can differentiate between the native and labeled compounds due to their mass difference. The concentration of the native analyte is then calculated based on the measured ratio of the two compounds.
Experimental Protocols
The following is a representative protocol for the analysis of 4,4'-Dichlorobenzophenone in environmental water samples using Isotope Dilution Mass Spectrometry with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Reagents and Materials
-
4,4'-Dichlorobenzophenone (DCBP), analytical standard
-
This compound (DCBP-d8), as internal standard
-
Hexane, pesticide residue grade
-
Dichloromethane (DCM), pesticide residue grade
-
Acetone, pesticide residue grade
-
Sodium sulfate, anhydrous, baked at 400°C for 4 hours
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Preparation
-
Prepare a stock solution of native DCBP in hexane.
-
Prepare a stock solution of DCBP-d8 in hexane.
-
Create a series of calibration standards by spiking varying concentrations of the native DCBP stock solution and a fixed concentration of the DCBP-d8 stock solution into a clean solvent.
3. Sample Preparation (Water Sample)
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Add a known amount of the DCBP-d8 internal standard solution to the water sample.
-
Mix thoroughly and allow the sample to equilibrate for 30 minutes.
-
Condition an SPE cartridge with dichloromethane followed by methanol and then deionized water.
-
Pass the entire water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the trapped analytes with dichloromethane.
-
Dry the eluate by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless mode, 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
DCBP (native): Precursor ion (m/z 250) -> Product ions (e.g., m/z 139, 111)
-
DCBP-d8 (labeled): Precursor ion (m/z 258) -> Product ions (e.g., m/z 145, 115)
-
-
Collision energies and other MS parameters should be optimized for the specific instrument.
-
5. Quantification
-
Generate a calibration curve by plotting the response ratio (peak area of native DCBP / peak area of DCBP-d8) against the concentration ratio for the calibration standards.
-
Calculate the concentration of DCBP in the sample by determining its response ratio and using the calibration curve.
Experimental Workflow
The following diagram outlines the major steps in the IDMS workflow for the analysis of 4,4'-Dichlorobenzophenone.
References
Performance of 4,4'-Dichlorobenzophenone-D8 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected performance of 4,4'-Dichlorobenzophenone-D8 (DCBP-D8) as an internal standard in the quantitative analysis of 4,4'-Dichlorobenzophenone (DCBP) across various biological matrices. While specific performance data for DCBP-D8 is not extensively available in peer-reviewed literature, this document outlines the principles of its use, presents analogous data for the non-deuterated compound, and provides detailed experimental protocols and visualizations to guide researchers in their method development and validation.
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for achieving the highest levels of accuracy and precision.[1][2] Deuterated standards are chemically identical to the analyte of interest, with the only difference being the increased mass due to the presence of deuterium atoms.[1] This near-identical physicochemical behavior ensures that the internal standard experiences the same sample preparation inefficiencies (e.g., extraction losses) and matrix effects (ion suppression or enhancement) as the target analyte.[1][2] By normalizing the analyte's response to that of the deuterated internal standard, analysts can effectively compensate for these variations, leading to more reliable and reproducible quantitative results.
Performance Data: A Case Study with 4,4'-Dichlorobenzophenone in Tissue
In this study, a surrogate standard, 4'-Me-5'-MeSO2-CB106 (MSF-IS), was used in the analysis of DCBP. The recovery of DCBP and the surrogate standard was assessed at two different spiking levels.
Table 1: Recovery of 4,4'-Dichlorobenzophenone and a Surrogate Standard in Cod Tissue
| Analyte | Spiking Level | Mean Recovery (%) | Recovery Range (%) |
| 4,4'-Dichlorobenzophenone | Low (9.2 ng) | 99 | 62-133 |
| High (46 ng) | 146 | 132-152 | |
| MSF-IS (Surrogate Standard) | Low Dose | 117 | 82-142 |
| High Dose | 111 | 92-131 |
Data from a study analyzing 4,4'-Dichlorobenzophenone in cod tissue using a surrogate internal standard.
The observed variability in the recovery of both the analyte and the surrogate standard highlights the challenges of analyzing compounds in complex biological matrices. The use of a deuterated internal standard like this compound is expected to provide superior correction for such variability due to its closer chemical and physical similarity to the analyte.
Experimental Protocols
The following are detailed methodologies for the quantification of 4,4'-Dichlorobenzophenone in plasma and urine using this compound as an internal standard. These protocols are provided as a template and should be fully validated by the end-user.
Protocol 1: Quantification of 4,4'-Dichlorobenzophenone in Human Plasma by LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., at 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
4,4'-Dichlorobenzophenone: To be determined by direct infusion (e.g., precursor ion [M+H]+ to product ions).
-
This compound: To be determined by direct infusion (e.g., precursor ion [M+H]+ to product ions).
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
Protocol 2: Quantification of 4,4'-Dichlorobenzophenone in Human Urine by GC-MS
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of urine in a glass tube, add 10 µL of this compound internal standard solution (e.g., at 1 µg/mL in methanol).
-
Add 500 µL of 1 M sodium hydroxide and vortex.
-
Add 5 mL of a mixture of hexane and diethyl ether (1:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of the organic solvent mixture.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4,4'-Dichlorobenzophenone: To be determined from the mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
This compound: To be determined from the mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Plasma Sample Preparation and Analysis.
Caption: Workflow for Urine Sample Preparation and Analysis.
References
Uncertainty Estimation in the Measurement of 4,4'-Dichlorobenzophenone: A Comparative Guide Using a D8-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the contributing sources of uncertainty in the quantitative measurement of 4,4'-Dichlorobenzophenone (DCBP) using 4,4'-Dichlorobenzophenone-D8 (DCBP-D8) as an internal standard. The principles outlined here are based on the internationally recognized "Guide to the Expression of Uncertainty in Measurement" (GUM) and the Eurachem/CITAC Guide "Quantifying Uncertainty in Analytical Measurement".[1][2][3][4] While specific experimental data for this exact analyte and standard combination's uncertainty budget is not widely published, this guide presents a realistic, illustrative example based on a common analytical workflow, such as Gas Chromatography-Mass Spectrometry (GC-MS).
The objective is to provide a framework for researchers to identify, quantify, and compare the various sources of uncertainty in their own measurements, leading to more robust and reliable analytical results.
Hypothetical Experimental Protocol: Quantification of 4,4'-Dichlorobenzophenone in Sediment by GC-MS
This section details a plausible experimental methodology upon which the subsequent uncertainty estimation is based.
1.1. Scope: Determination of the mass fraction of 4,4'-Dichlorobenzophenone in a dried sediment sample.
1.2. Principle: A known mass of the sediment sample is spiked with a known amount of this compound internal standard. The sample is then extracted, cleaned up, and analyzed by GC-MS. Quantification is performed using a calibration curve prepared from standards of the native analyte and the internal standard.
1.3. Materials and Reagents:
-
4,4'-Dichlorobenzophenone (Native standard), Purity: 99.5% ± 0.5%
-
This compound (Internal Standard, IS), Purity: 99.0% ± 0.5%
-
Solvents: Hexane, Dichloromethane (DCM), Acetone (all pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Florisil for cleanup column
1.4. Preparation of Standard Solutions:
-
Native Stock Standard (100 µg/mL): Weigh approximately 10 mg of native DCBP standard into a 100 mL volumetric flask and dilute to volume with hexane.
-
Internal Standard Stock (100 µg/mL): Weigh approximately 10 mg of DCBP-D8 standard into a 100 mL volumetric flask and dilute to volume with hexane.
-
Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the native stock standard and spiking with a constant amount of the internal standard stock to cover a concentration range of 10-500 ng/mL.
1.5. Sample Preparation and Extraction:
-
Homogenize and dry the sediment sample.
-
Weigh approximately 5 g of the dried sediment into a centrifuge tube.
-
Spike the sample with 100 µL of a 10 µg/mL working solution of DCBP-D8.
-
Add 10 mL of a 1:1 hexane:acetone mixture and perform ultrasonic extraction for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Concentrate the combined extract to approximately 1 mL.
1.6. Cleanup:
-
Pass the concentrated extract through a Florisil solid-phase extraction (SPE) cartridge.
-
Elute with a mixture of hexane and DCM.
-
Concentrate the eluate to a final volume of 1 mL in a GC vial.
1.7. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injection: 1 µL splitless injection.
-
Column: DB-5ms or equivalent.
-
Oven Program: Optimized for the separation of DCBP.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Quantifier and qualifier ions for both native DCBP and DCBP-D8.
-
1.8. Quantification: The concentration of DCBP in the final extract is determined from the calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. The final mass fraction in the sediment sample is calculated considering the initial sample weight and all dilution factors.
Identification and Visualization of Uncertainty Sources
The first step in estimating uncertainty is to identify all potential sources. A cause-and-effect diagram (also known as an Ishikawa or fishbone diagram) is an excellent tool for visualizing these sources.
Caption: Cause-and-effect diagram of uncertainty sources.
Data Presentation: Quantifying and Comparing Uncertainty Components
The identified uncertainty sources are quantified as standard uncertainties (u). This involves two types of evaluation:
-
Type A: Evaluation by statistical analysis of a series of observations (e.g., repeatability).
-
Type B: Evaluation from other information, such as calibration certificates, manufacturer's specifications, or data from previous studies.[5]
The following table summarizes a hypothetical uncertainty budget for the measurement of 4,4'-Dichlorobenzophenone.
| Source of Uncertainty | Value (x) | Standard Uncertainty u(x) | Distribution | Type | Relative Standard Uncertainty u(x)/x | Sensitivity Coefficient (c) | Contribution to Combined Uncertainty uᵢ(y) | % Contribution |
| Purity of Native Standard (P) | 0.995 | 0.0029 | Rectangular | B | 0.00291 | 1 | 0.00291 | 13.5% |
| Purity of IS Standard (P_is) | 0.990 | 0.0029 | Rectangular | B | 0.00293 | 1 | 0.00293 | 13.7% |
| Mass of Native Standard (m) | 10.05 mg | 0.05 mg | Triangular | B | 0.00498 | 1 | 0.00498 | 39.5% |
| Volume of Native Stock (V) | 100 mL | 0.046 mL | Triangular | B | 0.00046 | 1 | 0.00046 | 0.3% |
| Mass of Sample (m_sample) | 5.01 g | 0.01 g | Rectangular | B | 0.00199 | 1 | 0.00199 | 6.3% |
| Method Precision (Repeatability) | n/a | 0.05 (RSD) | Normal | A | 0.05000 | 1 | 0.05000 | n/a |
| Method Bias (from CRM/spiking) | 1.05 | 0.04 | Normal | A/B | 0.03810 | 1 | 0.03810 | 23.1% |
| Calibration Curve Fit | n/a | 0.035 (RSD) | Normal | A | 0.03500 | 1 | 0.03500 | 19.5% |
| Final Volume (V_final) | 1 mL | 0.01 mL | Triangular | B | 0.01000 | 1 | 0.01000 | 1.6% |
| Combined Relative Uncertainty (u_c,rel) | 0.0629 | |||||||
| Expanded Uncertainty (k=2) | 0.126 (12.6%) |
Note: The table above presents a simplified budget for illustrative purposes. A complete budget would involve more detailed sub-components. The percentage contribution is calculated relative to the combined uncertainty excluding the overall method precision.
Comparison of Uncertainty Contributions:
From the hypothetical data, the most significant contributors to the combined uncertainty are:
-
Mass of the Analytical Standard (39.5%): The uncertainty associated with weighing the pure standard material is a major factor. This highlights the importance of using a calibrated analytical balance with low uncertainty.
-
Method Bias (23.1%): The uncertainty in the correction for systematic bias (e.g., from recovery experiments) is a substantial contributor. This underscores the need for thorough method validation and characterization of recovery.
-
Calibration Curve Fit (19.5%): The statistical uncertainty from the regression of the calibration curve is also significant. Proper planning of calibration standards and appropriate regression models are crucial.
-
Purity of Standards (Native and IS) (13.5% and 13.7%): The uncertainty in the stated purity of the reference materials directly impacts the final result.
In contrast, the contributions from volumetric glassware and the mass of the sample are relatively minor in this example. The use of a deuterated internal standard (DCBP-D8) effectively minimizes uncertainties associated with extraction efficiency variability and injection volume precision, as these factors affect the analyte and the internal standard similarly.
Workflow for Uncertainty Estimation
The process of estimating measurement uncertainty can be broken down into a logical sequence of steps, as illustrated in the following flowchart.
Caption: Workflow for estimating measurement uncertainty.
Conclusion
This guide demonstrates a systematic approach to estimating the measurement uncertainty for the analysis of 4,4'-Dichlorobenzophenone using a D8-labeled internal standard. While the presented data is hypothetical, the comparison of the relative contributions of different uncertainty sources provides valuable insights for laboratory professionals.
The key takeaways are:
-
The use of a co-eluting, isotopically labeled internal standard like DCBP-D8 is a powerful strategy to reduce the uncertainty arising from sample preparation and instrumental variations.
-
The primary sources of uncertainty often lie in the characterization of the reference materials (purity and mass) and the method itself (bias and calibration).
-
A thorough method validation, including the assessment of repeatability and bias, is essential for a reliable uncertainty estimate.
-
Visual tools like cause-and-effect diagrams and flowcharts can simplify the process of identifying and organizing the components of uncertainty.
By carefully considering and quantifying all significant sources of uncertainty, researchers can enhance the quality and reliability of their analytical data, which is paramount in scientific research and regulated environments.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. understandingstandards.org.uk [understandingstandards.org.uk]
- 3. Statistics in Analytical Chemistry - Tolerances [sites.chem.utoronto.ca]
- 4. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Analysis of 4,4'-Dichlorobenzophenone: GC-MS vs. LC-MS
Introduction
4,4'-Dichlorobenzophenone (DCBP) is an organic compound of significant environmental and toxicological interest. It is primarily known as a degradation product of the pesticide DDT and the acaricide dicofol.[1] Given its persistence and potential endocrine-disrupting properties, robust and accurate analytical methods are crucial for its quantification in various matrices, including environmental samples and biological tissues. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of DCBP, supported by experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Principle of the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical method ideal for the separation and detection of volatile and thermally stable compounds.[2] In GC-MS, the sample is vaporized and injected into a chromatographic column. An inert carrier gas transports the analyte through the column, where it is separated based on its boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI), fragmented, and detected based on their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a broad range of compounds, particularly those that are non-volatile, polar, or thermally labile.[2] In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's interaction with the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are commonly used to ionize the analytes with minimal fragmentation before mass analysis.[2]
Experimental Protocols
Detailed methodologies for the analysis of 4,4'-Dichlorobenzophenone using both GC-MS and LC-MS are outlined below. These protocols are based on established methods for pesticide residue analysis.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticides and their metabolites from various food and environmental matrices.[3]
-
Homogenization : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction : Add 10 mL of acetonitrile and internal standards. Shake vigorously for 10 minutes. For samples with high water content, salts such as MgSO₄ and NaCl are added to induce phase separation.
-
Centrifugation : Centrifuge the tube at 5,000 rpm for 5 minutes.
-
Clean-up (Dispersive SPE) : Transfer the supernatant (acetonitrile layer) to a 15 mL tube containing a clean-up sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove residual water).
-
Final Extract : Shake and centrifuge again at 5,000 rpm for 5 minutes. The resulting supernatant is collected for analysis.
GC-MS Method Protocol
-
Gas Chromatograph: Agilent 7890B GC or similar
-
Injector: Split/splitless or on-column. On-column injection is preferred if co-analysis with thermally labile compounds like dicofol is required, as it minimizes thermal decomposition.
-
Inlet Temperature: 280 °C (for split/splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: TR-5MS, 30 m x 0.25 mm x 0.1 µm, or equivalent 5% phenyl-methylpolysiloxane column
-
Oven Temperature Program: Initial temperature of 55 °C for 2 min, ramped at 200 °C/min to 280 °C, and held for the duration of the analysis.
-
Mass Spectrometer: Agilent 5977A MSD or similar
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored for DCBP: m/z 250 (molecular ion), 139 (base peak), and 111
LC-MS/MS Method Protocol
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or similar
-
Column: Reversed-phase column such as XSelect® CSH C18 (100 x 2.1 mm, 2.5 µm)
-
Mobile Phase A: 10 mmol L⁻¹ ammonium acetate in water
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)
-
Gradient Elution: A typical gradient would start at 15% B, ramp up to 59% B, and then to 90% B to elute the analyte and clean the column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 200 °C
-
Capillary Voltage: 2.90 kV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for DCBP: To be determined by infusing a standard solution. A hypothetical transition could be Precursor Ion (e.g., [M+H]⁺) → Product Ion.
Performance Comparison
The selection of an analytical technique often depends on its performance characteristics. The table below summarizes the typical performance of GC-MS and LC-MS for the analysis of 4,4'-Dichlorobenzophenone.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | ~10 µg/kg | Can achieve <10 µg/kg, often in the ng/L range for water samples |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
| Accuracy (Recovery) | 70-120% is achievable. A study showed 99-146% recovery for DCBP in spiked cod samples. | Generally within 70-120% as per SANTE guidelines |
| Precision (%RSD) | < 20% | < 20% |
| Matrix Effects | Generally less susceptible than LC-MS, but can be affected. | More prone to ion suppression or enhancement, often requiring matrix-matched calibration. |
| Thermal Stability Requirement | Analyte must be thermally stable. A key concern is the potential for parent compounds like dicofol to degrade to DCBP in the hot injector, leading to artificially high results. | No thermal stability requirement, making it ideal for analyzing DCBP in the presence of its precursors. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | High; UHPLC systems allow for run times under 15 minutes. |
| Versatility | Limited to volatile and thermally stable compounds. | Wide applicability for various compound polarities and stabilities. |
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the analysis of 4,4'-Dichlorobenzophenone by GC-MS and LC-MS.
Caption: Workflow for 4,4'-Dichlorobenzophenone analysis using GC-MS.
Caption: Workflow for 4,4'-Dichlorobenzophenone analysis using LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of 4,4'-Dichlorobenzophenone.
GC-MS is a robust, reliable, and cost-effective method. It offers excellent chromatographic resolution and is supported by extensive spectral libraries for confident identification. However, its major drawback is the high temperature of the injector, which can cause the thermal degradation of precursor compounds like dicofol into DCBP. This can lead to an overestimation of the native DCBP concentration in a sample.
LC-MS/MS overcomes the thermal degradation issue, making it the superior choice when accurate quantification of DCBP is required in samples that may also contain its parent compounds. It also offers higher throughput and versatility for the simultaneous analysis of a wider range of pesticides and their metabolites without the need for derivatization. The primary challenge with LC-MS/MS is its susceptibility to matrix effects, which necessitates careful method development and the use of matrix-matched standards or stable isotope-labeled internal standards for accurate quantification.
For routine analysis where the presence of thermally labile precursors is not a concern, GC-MS remains a viable option. For research applications requiring the accurate differentiation and quantification of DCBP from its parent compounds, LC-MS/MS is the recommended technique.
References
Safety Operating Guide
Proper Disposal of 4,4'-Dichlorobenzophenone-D8: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4,4'-Dichlorobenzophenone-D8. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, a deuterated analog of 4,4'-Dichlorobenzophenone, should be managed as a hazardous chemical waste from the point of generation through its final disposition.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the chemical waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Carefully collect the absorbed material and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency response protocol.
Hazard Identification and Classification
This compound is classified as harmful if swallowed[1][2]. While it may not be regulated as a hazardous material for transportation, it must be disposed of according to local, regional, and national environmental regulations[1].
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Harmful if swallowed[1][2]. | Ingestion |
| Environmental Hazard | Do not allow product to reach sewage system or enter drains. | Release to the environment |
Step-by-Step Disposal Protocol
The standard operational procedure for the disposal of this compound is through collection by a licensed professional chemical waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation:
-
Halogenated Organic Waste: As a chlorinated compound, this compound must be segregated as halogenated organic waste .
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, absorbent pads), in a dedicated, clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
2. Containerization:
-
Container Compatibility: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid to prevent leaks and vapor release. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic" or "Harmful").
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the container closed except when adding waste. The storage area should be secure and away from incompatible materials.
4. Disposal Request and Pickup:
-
EHS Coordination: Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a chemical waste pickup from the EHS department.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 4,4'-Dichlorobenzophenone-D8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of 4,4'-Dichlorobenzophenone-D8. While some safety data sheets (SDS) for the deuterated form of this compound may indicate it as non-hazardous, it is best practice to handle it with the same precautions as its non-deuterated counterpart, 4,4'-Dichlorobenzophenone, which is classified as a hazardous substance. This conservative approach ensures a high level of safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Warning: Based on the hazard profile of the analogous non-deuterated compound, this compound should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eyes | Safety glasses with side shields or goggles | Goggles provide a better seal against dust and splashes. In case of significant splash risk, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept buttoned to protect against accidental skin contact. |
| Respiratory | NIOSH-approved respirator | Use a respirator with a particulate filter if working in a poorly ventilated area or when the material is likely to become airborne. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is highly recommended, especially when weighing or transferring the powder.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Before handling, don the appropriate PPE as outlined in the table above.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Handling the Compound:
-
Carefully open the container to avoid creating dust.
-
Use a spatula or other appropriate tool to transfer the powder.
-
If the compound needs to be weighed, do so in a fume hood or a balance enclosure.
-
Keep the container tightly closed when not in use.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated PPE (gloves, etc.), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through an approved hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Regulatory Compliance:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
